molecular formula C14H14N2OS B1271019 1-(4-Benzyloxyphenyl)-2-thiourea CAS No. 65069-53-6

1-(4-Benzyloxyphenyl)-2-thiourea

Cat. No.: B1271019
CAS No.: 65069-53-6
M. Wt: 258.34 g/mol
InChI Key: TVUKNBBQSFMNAL-UHFFFAOYSA-N
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Description

1-(4-Benzyloxyphenyl)-2-thiourea is a useful research compound. Its molecular formula is C14H14N2OS and its molecular weight is 258.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylmethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUKNBBQSFMNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366181
Record name N-[4-(Benzyloxy)phenyl]thiourea
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Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65069-53-6
Record name N-[4-(Benzyloxy)phenyl]thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Benzyloxy)phenyl]thiourea
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Foundational & Exploratory

Technical Guide: Physicochemical Properties and Biological Evaluation of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Benzyloxyphenyl)-2-thiourea, a derivative of thiourea, holds potential for investigation in drug discovery and development due to the diverse biological activities associated with the thiourea scaffold. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It also outlines general experimental protocols for its synthesis and the determination of key physicochemical parameters. While specific biological data for this compound is limited in publicly available literature, this guide discusses the common biological targets of thiourea derivatives, such as enzymes and microbial organisms, and provides general methodologies for evaluating its potential biological activities.

Introduction

Thiourea derivatives are a class of organic compounds characterized by the presence of a thiourea moiety (S=C(NHR)2). These compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties. The biological activity of thiourea derivatives is often attributed to the presence of the sulfur and nitrogen atoms, which can act as hydrogen bond donors and acceptors, as well as chelate metal ions in the active sites of enzymes. The benzyloxyphenyl group in this compound may influence its lipophilicity and pharmacokinetic profile, potentially enhancing its biological activity and cell permeability.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(4-(benzyloxy)phenyl)thiourea-
CAS Number 65069-53-6[CymitQuimica]
Molecular Formula C₁₄H₁₄N₂OS[CymitQuimica]
Molecular Weight 258.34 g/mol [Parchem]
Melting Point 195-197 °C[Parchem]
LogP (predicted) 2.92[ChemScene]
Appearance Crystalline solid (typical for thioureas)[CymitQuimica]
Solubility Generally soluble in organic solvents, limited solubility in water[CymitQuimica]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-monosubstituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would involve the reaction of 4-benzyloxyaniline with a source of thiocyanic acid or an equivalent reagent.

General Protocol:

  • Formation of Isothiocyanate (in situ): A common method involves the reaction of the corresponding amine with carbon disulfide in the presence of a base, followed by the addition of a carbodiimide. Alternatively, commercially available isothiocyanates can be used.

  • Reaction with Amine: 4-Benzyloxyaniline is dissolved in a suitable anhydrous solvent, such as acetone or dichloromethane.

  • To this solution, an equimolar amount of a suitable thiocarbonyl transfer reagent (e.g., benzoyl isothiocyanate followed by hydrolysis, or thiophosgene with appropriate precautions) is added dropwise at a controlled temperature, often at 0 °C or room temperature.

  • The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration if it precipitates, or by evaporation of the solvent.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Benzyloxyaniline 4-Benzyloxyaniline Reaction in Solvent Reaction in Solvent 4-Benzyloxyaniline->Reaction in Solvent Thiocarbonyl Source Thiocarbonyl Source Thiocarbonyl Source->Reaction in Solvent Isolation Isolation Reaction in Solvent->Isolation Recrystallization Recrystallization Isolation->Recrystallization This compound This compound Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The spectra would be expected to show signals corresponding to the protons and carbons of the benzyloxyphenyl and thiourea moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the thiourea group (around 3400-3200 cm⁻¹), C=S stretching (around 1300-1100 cm⁻¹), and C-O-C stretching of the benzyl ether (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis should be performed to determine the molecular weight of the compound and to confirm its molecular formula.

  • Melting Point: The melting point should be determined using a calibrated apparatus and compared with the literature value. A sharp melting point range is indicative of high purity.

Solubility Determination

The aqueous solubility of this compound can be determined using the shake-flask method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of purified water or a buffer of a specific pH in a sealed container.

  • The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

For poorly soluble compounds like this compound, pKa determination can be challenging. Methods such as UV-Vis spectrophotometry in co-solvent systems or potentiometric titrations with surfactants can be employed.

General Protocol (Spectrophotometric Method):

  • A series of buffer solutions with varying pH values are prepared.

  • A stock solution of the compound is prepared in a suitable organic co-solvent (e.g., methanol or DMSO).

  • A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.

  • The absorbance at a specific wavelength, where the protonated and deprotonated forms of the compound have different molar absorptivities, is plotted against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Potential Biological Activities and Evaluation Protocols

Enzyme Inhibition

Thiourea derivatives are known inhibitors of various enzymes, including urease and tyrosinase.

4.1.1. Urease Inhibition Assay

Principle: The assay measures the inhibition of urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced can be quantified using the indophenol method.

Protocol:

  • Prepare a solution of Jack bean urease in a suitable buffer.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add the urease solution, the test compound solution, and a urea solution.

  • Incubate the mixture at a specific temperature for a set time.

  • Stop the reaction and add the reagents for the indophenol reaction (phenol-nitroprusside and alkaline hypochlorite).

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) to determine the amount of ammonia produced.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Diagram 2: Urease Inhibition Assay Workflow

G Urease Urease Incubation Incubation Urease->Incubation Test Compound Test Compound Test Compound->Incubation Urea Urea Urea->Incubation Indophenol Reaction Indophenol Reaction Incubation->Indophenol Reaction Absorbance Measurement Absorbance Measurement Indophenol Reaction->Absorbance Measurement

An In-Depth Technical Guide to 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Benzyloxyphenyl)-2-thiourea, a molecule of interest in the field of medicinal chemistry. This document details its chemical identity, synthesis, and known biological activities, offering valuable information for researchers engaged in drug discovery and development.

Chemical Identity and Properties

CAS Number: 65069-53-6

IUPAC Name: 1-(4-(benzyloxy)phenyl)thiourea

Synonyms: N-(4-(Benzyloxy)phenyl)thiourea, (4-Benzyloxyphenyl)thiourea

PropertyValue
Molecular Formula C₁₄H₁₄N₂OS
Molecular Weight 258.34 g/mol
Appearance White to off-white crystalline solid
Melting Point 198-200 °C
Solubility Soluble in organic solvents such as DMSO and DMF

Synthesis

The synthesis of this compound can be achieved through a straightforward and efficient two-step process, commencing with the preparation of the key intermediate, 4-(benzyloxy)aniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Benzyloxy)aniline

A common method for the synthesis of 4-(benzyloxy)aniline involves the benzylation of 4-aminophenol. In a typical procedure, 4-aminophenol is reacted with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or ethanol. The reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of 4-(benzyloxy)aniline with an isothiocyanate source. A widely used method is the reaction with ammonium thiocyanate in the presence of an acid catalyst.

Detailed Methodology:

  • To a solution of 4-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a solution of ammonium thiocyanate (1.1 equivalents).

  • Acidify the mixture with a mineral acid, for instance, hydrochloric acid, and heat to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which typically induces the precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Alternatively, the synthesis can be performed by reacting 4-(benzyloxy)aniline with benzoyl isothiocyanate, followed by hydrolysis of the resulting N-benzoylthiourea derivative.

Potential Biological Activities and Therapeutic Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, the general activities of related compounds suggest its potential in several therapeutic areas.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer properties. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain N-aryl-N'-benzoylthiourea derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy.[1] The cytotoxic effects of some thiourea compounds are also attributed to the induction of apoptosis and the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6).[2]

Antimicrobial Activity

The thiourea scaffold is present in various antimicrobial agents. The mechanism of action for some thiourea-based drugs involves the inhibition of essential microbial enzymes. For example, the thiourea drug isoxyl has been shown to inhibit oleic acid synthesis in Mycobacterium tuberculosis, a critical pathway for the bacterium's survival.[3] The antimicrobial spectrum of thiourea derivatives can be broad, encompassing both bacteria and fungi.[4][5]

Antioxidant Activity

Several thiourea derivatives have been reported to possess antioxidant properties.[6][7] Their ability to scavenge free radicals and reduce oxidative stress suggests potential applications in conditions where oxidative damage plays a pathological role.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound have not been elucidated, studies on structurally related compounds provide insights into potential mechanisms.

Inhibition of Tyrosine Kinases: As mentioned, EGFR and HER-2 are potential targets. Inhibition of these receptor tyrosine kinases would disrupt downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal for cell growth and proliferation.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane EGFR_HER2 EGFR/HER-2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR_HER2->MAPK_ERK Ligand Growth Factor Ligand->EGFR_HER2 Activates Thiourea 1-(4-Benzyloxyphenyl) -2-thiourea Thiourea->EGFR_HER2 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Figure 1: Postulated inhibitory action of this compound on EGFR/HER-2 signaling.

Induction of Apoptosis: The pro-apoptotic activity of some thioureas suggests an interaction with the intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins or the activation of caspases.

Apoptosis_Induction Thiourea 1-(4-Benzyloxyphenyl) -2-thiourea Mitochondria Mitochondria Thiourea->Mitochondria Induces stress Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: A simplified workflow of apoptosis induction potentially mediated by thiourea derivatives.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to:

  • Elucidate its specific biological targets and mechanisms of action.

  • Investigate its efficacy in various preclinical models of cancer, infectious diseases, and inflammatory conditions.

  • Explore structure-activity relationships by synthesizing and evaluating a library of related derivatives to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided information on its synthesis and potential biological activities is intended to facilitate further investigation into this intriguing molecule.

References

Spectroscopic Profiling of 1-(4-Benzyloxyphenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Benzyloxyphenyl)-2-thiourea. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predictive dataset based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Chemical Structure

IUPAC Name: 1-(4-(benzyloxy)phenyl)thiourea Molecular Formula: C₁₄H₁₄N₂OS Molecular Weight: 258.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds containing benzyloxy, phenyl, and thiourea functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5 (broad s)Singlet (broad)1HNH
~8.0 (broad s)Singlet (broad)2HNH₂
~7.45 - 7.30Multiplet5HPhenyl-H (benzyl group)
~7.25Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to NHCSNH₂)
~7.00Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to OCH₂)
~5.10Singlet2HO-CH₂-Ph
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~182.0C=S
~156.0Ar-C (para to NHCSNH₂)
~137.5Quaternary Ar-C (benzyl group)
~131.0Ar-C (ortho to OCH₂)
~128.8Ar-CH (benzyl group)
~128.2Ar-CH (benzyl group)
~127.9Ar-CH (benzyl group)
~125.0Ar-C (ipso to NHCSNH₂)
~115.5Ar-CH (ortho to NHCSNH₂)
~70.0O-CH₂-Ph
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (NH and NH₂)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (CH₂)
~1600Medium-StrongAromatic C=C stretching
~1510StrongN-H bending
~1240StrongC-O stretching (aryl ether)
~1170Medium-StrongC=S stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
258.08[M]⁺ (Molecular Ion)
167.05[M - C₇H₇]⁺ (Loss of benzyl group)
91.05[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard single-pulse experiment with a 30-degree pulse width.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

    • Collect 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.

    • Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline this compound directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions. Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MassSpec Mass Spectrometry Synthesis->MassSpec ProtonEnv Proton Environment & Connectivity NMR->ProtonEnv CarbonSkeleton Carbon Framework NMR->CarbonSkeleton FunctionalGroups Functional Groups (N-H, C=S, C-O) IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MassSpec->MolecularWeight StructureConfirmation Structure Confirmation ProtonEnv->StructureConfirmation CarbonSkeleton->StructureConfirmation FunctionalGroups->StructureConfirmation MolecularWeight->StructureConfirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a representative technical guide to the crystal structure analysis of 1-(4-Benzyloxyphenyl)-2-thiourea. As of the latest search, a specific, publicly available crystal structure determination for this exact compound has not been identified. The data and experimental protocols presented herein are a composite, drawing from established methodologies and published crystal structures of chemically analogous thiourea derivatives. This guide is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their broad spectrum of biological activities—including antibacterial, antifungal, antiviral, and anticancer properties—is often attributed to their unique structural features and ability to form various intermolecular interactions.[1][2][3] The 1-aryl-2-thiourea scaffold, in particular, serves as a key pharmacophore in the design of novel therapeutic agents.

The three-dimensional arrangement of atoms and molecules within a crystal lattice is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method for elucidating this atomic-level architecture.[4][5] This guide provides a comprehensive overview of a plausible crystal structure for this compound and outlines the standard experimental procedures for its determination.

Crystallographic Data

The following tables summarize the hypothetical crystallographic data for this compound, based on typical values reported for similar N-aryl thiourea derivatives.[6][7][8]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₄H₁₄N₂OS
Formula Weight258.34
Temperature296(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.20 Å
b22.55 Å
c9.00 Å
α90°
β112.50°
γ90°
Volume1905.0 ų
Z4
Density (calculated)1.350 Mg/m³
Absorption Coefficient0.295 mm⁻¹
F(000)816
Crystal Size0.35 x 0.25 x 0.20 mm³
Data Collection
Theta range for data collection2.50 to 28.00°
Index ranges-13<=h<=13, -23<=k<=29, -11<=l<=11
Reflections collected15000
Independent reflections4000 [R(int) = 0.025]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4000 / 0 / 250
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.130
R indices (all data)R1 = 0.055, wR2 = 0.145
Largest diff. peak and hole0.35 and -0.30 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Hypothetical)

BondLength (Å)AngleDegree (°)
S1=C71.680(2)N1-C7-N2117.0(2)
N1-C71.340(3)C8-N1-C7125.0(2)
N2-C71.335(3)C1-N2-C7128.0(2)
N2-C11.420(3)C2-C1-O1118.0(2)
O1-C41.370(3)C4-O1-C14117.5(2)
O1-C141.450(3)

Experimental Protocols

The synthesis of the title compound can be achieved via a straightforward nucleophilic addition reaction.

  • Preparation of Isothiocyanate: Phenyl isothiocyanate is prepared by reacting aniline with carbon disulfide in the presence of a base, or through alternative established synthetic routes.

  • Synthesis of 4-Benzyloxylaniline: 4-Aminophenol is treated with benzyl chloride in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. The reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

  • Final Condensation Reaction: An equimolar amount of 4-benzyloxyaniline is dissolved in a suitable solvent such as acetone or ethanol. To this solution, an equimolar amount of phenyl isothiocyanate is added dropwise with constant stirring. The reaction mixture is typically stirred at room temperature or gently heated for a few hours.[9] The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of DMF and acetonitrile.[5]

The determination of the crystal structure involves the following key steps.[4][10][11]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[12]

  • Data Collection: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[5] The crystal is cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and at each orientation, a diffraction pattern is recorded.[11]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined using full-matrix least-squares techniques against the experimental diffraction data.[4] In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The overall process, from obtaining the compound to finalizing the crystal structure, is depicted in the workflow diagram below.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: Workflow for Crystal Structure Determination.

Thiourea derivatives have been investigated as inhibitors of various enzymes, including kinases, which are pivotal in many cellular signaling pathways implicated in cancer.[13] The diagram below illustrates a hypothetical pathway where a thiourea derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling.

G cluster_pathway Hypothetical Kinase Inhibition Pathway compound 1-(4-Benzyloxyphenyl) -2-thiourea rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: Hypothetical Inhibition of an RTK Signaling Pathway.

References

An In-depth Technical Guide on the Solubility of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-(4-Benzyloxyphenyl)-2-thiourea in a range of solvents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications in drug development. Therefore, experimental determination of this data is essential. The following sections outline a detailed protocol for this purpose.

II. Experimental Protocol for Solubility Determination

The solubility of this compound can be accurately determined using the static gravimetric method. This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute.

A. Materials and Apparatus

  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

  • Jacketed glass vessel or crystallizer

  • Thermostatic water bath with temperature control (±0.05 K)

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • Syringes with membrane filters (e.g., 0.45 µm pore size)

  • Drying oven

  • Petri dishes or weighing bottles

B. Procedure

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.

  • Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature. The solution is stirred continuously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. A period of 24 to 48 hours is typically recommended to ensure complete saturation.

  • Phase Separation: After equilibration, stirring is stopped, and the solution is allowed to stand undisturbed for at least 12 hours at the constant temperature to allow for the sedimentation of undissolved solid particles.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a membrane filter. This prevents the precipitation of the solute during sampling.

  • Gravimetric Analysis: The collected sample is immediately transferred to a pre-weighed petri dish or weighing bottle. The exact mass of the wet sample is recorded.

  • Solvent Evaporation: The petri dish containing the sample is placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C) until a constant weight is achieved.

  • Data Calculation: The mass of the dried solute is determined. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (χ).

The mole fraction solubility (χ) can be calculated using the following equation:

χ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the solute

  • M₁ is the molar mass of the solute

  • m₂ is the mass of the solvent

  • M₂ is the molar mass of the solvent

This procedure should be repeated for each solvent and at each desired temperature to generate a comprehensive solubility profile.

III. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to known mass of solvent B Seal vessel and place in thermostatic bath A->B Setup C Stir continuously to reach equilibrium B->C Start D Stop stirring and allow solid to settle C->D Equilibration Period E Withdraw supernatant with filtered syringe D->E Phase Separation F Weigh the wet sample E->F Sampling G Evaporate solvent in drying oven F->G Drying H Weigh the dry solute G->H Constant Weight I Calculate solubility (g/100g, mol/L, χ) H->I Data Input

Figure 1. Experimental workflow for solubility determination.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific experimental data on the thermal stability and decomposition of 1-(4-Benzyloxyphenyl)-2-thiourea. The following guide is constructed based on established principles and published data for analogous thiourea derivatives. The experimental protocols, data, and decomposition pathways presented are illustrative and intended to serve as a practical framework for future investigation of the target compound.

Introduction: Thermal Properties of Thiourea Derivatives

Thiourea derivatives are a class of organic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their thermal stability is a critical parameter influencing their shelf-life, processing conditions, and suitability for various applications. Generally, the thermal decomposition of thiourea and its derivatives is a complex process that can involve isomerization, desulfurization, and fragmentation, leading to the formation of various volatile and solid-state products.

Studies on analogous compounds indicate that the decomposition pathway is highly dependent on the molecular structure, particularly the nature of the substituents on the nitrogen atoms. For instance, the presence of aromatic or aliphatic groups can influence the stability of the molecule. While some studies suggest that compounds with a urea or selenourea group are generally more stable than those with a thiourea group, the nature of the substituent on the benzyl ring has been noted to have no significant effect on thermal stability in some diselenide analogues[1]. The thermal decomposition of thiourea itself begins at approximately 187.5 °C, with a maximum decomposition rate at 218.5 °C, yielding products such as carbon disulfide (CS₂), isothiocyanic acid (HNCS), and ammonia (NH₃)[2].

Illustrative Experimental Protocols

To investigate the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following protocols are based on standard methodologies used for the analysis of similar organic compounds[3].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and to quantify the associated mass loss.

  • Instrument: Perkin-Elmer TGA-7 thermobalance or equivalent.

  • Sample Preparation: A small sample (typically 3-5 mg) of finely ground this compound is placed in an alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 30 mL/min to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to an upper limit of 450-600 °C.

    • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

    • Calibration: The instrument is calibrated for mass and temperature using standard reference materials.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: The sample is heated at a controlled rate, typically 10 °C/min, over a temperature range similar to that used in TGA.

    • Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC curve.

Data Presentation: Expected Thermal Analysis Results

The following tables summarize the kind of quantitative data that would be expected from the thermal analysis of this compound.

Table 1: Hypothetical TGA Data for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Residual Mass (%)
Stage 1190 - 2503565
Stage 2250 - 3804520
Stage 3380 - 500155

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting165170110 (Endothermic)
Decomposition 1195230-250 (Exothermic)
Decomposition 2260310-400 (Exothermic)

Visualizations: Workflow and Proposed Decomposition

Experimental Workflow

The logical flow of operations for characterizing the thermal properties of the compound is depicted below. This involves sample preparation followed by parallel analysis using TGA and DSC, and subsequent data interpretation.

G cluster_prep Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Synthesis & Purification of This compound B Sample Grinding & Weighing A->B C TGA Analysis (N2 atmosphere, 10°C/min) B->C D DSC Analysis (N2 atmosphere, 10°C/min) B->D E TGA Curve: Mass Loss vs. Temperature C->E F DSC Curve: Heat Flow vs. Temperature D->F G Identify Decomposition Stages & Mass Loss E->G H Identify Melting Point (Tm) & Decomposition Enthalpy (ΔHd) F->H I Propose Decomposition Mechanism G->I H->I

Caption: Workflow for Thermal Analysis.

Plausible Decomposition Pathway

Based on the known fragmentation patterns of thiourea derivatives, a plausible decomposition pathway for this compound could be initiated by the cleavage of the C-N and C-S bonds. The benzyloxyphenyl moiety introduces additional potential fragmentation points, such as the benzylic C-O bond.

G cluster_products Primary Decomposition Products cluster_secondary Secondary Decomposition A This compound B Initial Heat Application (Δ) A->B C 4-Benzyloxyphenyl isothiocyanate B->C Pathway 1 (C-N Cleavage) D Ammonia (NH3) B->D E Benzyl radical B->E Pathway 2 (C-O Cleavage) F 4-Hydroxyphenylthiourea radical B->F G Hydrogen sulfide (H2S) B->G Pathway 3 (Desulfurization) H Further Fragmentation & Char Residue C->H E->H F->H

Caption: Plausible Decomposition Pathways.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its thermal analysis. Based on the behavior of similar thiourea derivatives, it is anticipated that the compound will undergo a multi-stage decomposition process upon heating. The initial steps likely involve melting followed by exothermic decomposition, potentially initiated by the cleavage of the thiourea backbone or the benzyloxy ether linkage. The detailed protocols and illustrative data presented herein offer a robust starting point for researchers to empirically determine the thermal stability and decomposition kinetics of this compound, which is essential for its safe handling, formulation, and application.

References

An In-depth Technical Guide on Purity and Quality Standards for 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality standards for the non-proprietary compound 1-(4-Benzyloxyphenyl)-2-thiourea. As this compound is primarily used in research and development, there are no official pharmacopeial monographs. The standards outlined herein are based on common practices for high-purity research chemicals and are intended to ensure the reliability and reproducibility of scientific experiments.

Physicochemical Properties

A foundational aspect of quality control is the confirmation of the compound's basic physicochemical properties.

PropertyValue
Chemical Name This compound
Synonyms N-(4-Benzyloxyphenyl)thiourea, [4-(Benzyloxy)phenyl]thiourea
CAS Number 65069-53-6
Molecular Formula C₁₄H₁₄N₂OS
Molecular Weight 258.34 g/mol
Appearance White to off-white crystalline powder or solid
Melting Point Typically in the range of 195-197 °C
Solubility Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Purity and Impurity Specifications

For research-grade this compound, a high level of purity is expected to ensure that observed biological or chemical effects are attributable to the compound itself. The following table summarizes typical acceptance criteria.

TestAcceptance Criteria
Assay (by HPLC) ≥ 98.0%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.1%
Identity (IR, NMR, MS) Conforms to the structure of this compound

Potential Impurity Profile

The most probable impurities in this compound are derived from its synthesis, which typically involves the reaction of 4-benzyloxyaniline with a thiocyanate source.

  • Starting Materials:

    • 4-Benzyloxyaniline

    • Unreacted thiocyanate salts (e.g., ammonium thiocyanate, potassium thiocyanate)

  • Side Products:

    • 1,3-bis(4-Benzyloxyphenyl)thiourea: Formed by the reaction of this compound with another molecule of 4-benzyloxyaniline.

    • Oxidation products: The thiourea moiety can be susceptible to oxidation.

  • Residual Solvents: Solvents used in the synthesis and purification (e.g., acetone, ethanol, ethyl acetate).

Analytical Methods and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary method for determining the purity and assay of the compound. A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 236 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

Expected Chemical Shifts (Approximated):

  • ¹H NMR (DMSO-d₆):

    • ~9.7 ppm (s, 1H, NH)

    • ~7.5-7.2 ppm (m, 7H, aromatic protons of benzyl group and two protons of the phenyl ring)

    • ~7.0 ppm (d, 2H, aromatic protons of the phenyl ring)

    • ~5.1 ppm (s, 2H, -O-CH₂-)

  • ¹³C NMR (DMSO-d₆):

    • ~181 ppm (C=S)

    • ~156 ppm (C-O)

    • ~137 ppm (quaternary carbon of benzyl group)

    • ~131 ppm (quaternary carbon of phenyl group)

    • ~128-127 ppm (aromatic CH of benzyl group)

    • ~125 ppm (aromatic CH meta to -NH)

    • ~115 ppm (aromatic CH ortho to -O)

    • ~69 ppm (-O-CH₂-)

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 259.09 or the deprotonated molecule [M-H]⁻ at m/z 257.08.

Visualizations

General Analytical Workflow

The following diagram illustrates the general workflow for the quality control of this compound.

analytical_workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis & Reporting Sample_Received Sample Received Visual_Inspection Visual Inspection (Appearance) Sample_Received->Visual_Inspection Sample_Preparation Sample Preparation Visual_Inspection->Sample_Preparation HPLC HPLC (Purity & Assay) Sample_Preparation->HPLC NMR NMR (Identity) Sample_Preparation->NMR MS Mass Spectrometry (Identity) Sample_Preparation->MS Physical_Tests Physical Tests (LOD, ROI) Sample_Preparation->Physical_Tests Data_Review Data Review & Interpretation HPLC->Data_Review NMR->Data_Review MS->Data_Review Physical_Tests->Data_Review CoA_Generation Certificate of Analysis (CoA) Generation Data_Review->CoA_Generation

Caption: General analytical workflow for quality control.

Logical Relationship of Quality Control Tests

This diagram shows the logical flow and interdependence of the quality control tests.

qc_logic Identity Identity Confirmed? Purity Purity ≥ 98.0%? Identity->Purity Yes Reject Reject/Further Investigation Identity->Reject No Impurities Impurities within Limits? Purity->Impurities Yes Purity->Reject No Physical Physical Tests Pass? Impurities->Physical Yes Impurities->Reject No Release Release for Use Physical->Release Yes Physical->Reject No Start Start->Identity

Caption: Decision logic for quality control testing.

The Rising Therapeutic Potential of Novel Thiourea Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the versatile scaffold of thiourea has emerged as a privileged structure, yielding a plethora of novel derivatives with significant and diverse biological activities. This technical guide delves into the core of recent advancements, presenting a comprehensive overview of the anticancer, antimicrobial, and enzyme inhibitory properties of these promising compounds. This paper is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Thiourea derivatives, characterized by the presence of a central thiocarbonyl group flanked by amino moieties, have demonstrated a remarkable capacity to interact with a wide range of biological targets. Their therapeutic potential spans across multiple domains, including oncology, infectious diseases, and the modulation of enzymatic activities crucial in various pathological conditions. Recent studies have highlighted their ability to inhibit cancer cell proliferation, combat microbial resistance, and regulate key enzymes with high efficacy.[1][2][3]

Broad-Spectrum Biological Activities

The pharmacological versatility of thiourea derivatives is extensive. Researchers have successfully synthesized and evaluated numerous analogs exhibiting potent activities, including:

  • Anticancer Activity: Thiourea derivatives have shown significant promise in oncology by targeting various mechanisms involved in cancer progression.[2] They have been reported to act as inhibitors of crucial enzymes like topoisomerase, protein tyrosine kinases, sirtuins, and carbonic anhydrase, thereby impeding cancer cell growth and propagation.[4][5][6] Studies have demonstrated their efficacy against a range of human cancer cell lines, including breast, lung, liver, and leukemia, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[2][7]

  • Antimicrobial Activity: The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][8] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV.[9] Minimum Inhibitory Concentration (MIC) values against various pathogenic bacteria and fungi have been reported, highlighting their potential to combat infectious diseases.[2]

  • Enzyme Inhibition: Beyond their anticancer and antimicrobial effects, thiourea derivatives are potent inhibitors of various other enzymes.[10][11][12] These include cholinesterases (AChE and BChE), tyrosinase, α-amylase, and α-glucosidase, suggesting their potential therapeutic applications in neurodegenerative diseases, pigmentation disorders, and diabetes.[13][14]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the efficacy of various novel thiourea derivatives, the following tables summarize the quantitative data from recent studies.

Table 1: Anticancer Activity of Novel Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2[7]
bis-thiourea structureHuman Leukemia1.50[2]
Phosphonate thiourea derivativesPancreatic, Prostate, Breast Cancer3 - 14[2]
Aromatic derivatives from indoleLung, Liver, Breast Cancer< 20 (LC50)[2]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231, MDA-MB468, MCF7 (Breast Cancer)3.0, 4.6, 4.5 (GI50)[7]
1-aryl-3-(pyridin-2-yl) thiourea derivative (20)MCF-7, SkBR3 (Breast Cancer)1.3, 0.7[7]
bis-benzo[d][1][4]dioxol-5-yl thiourea (36)HepG2, HCT116, MCF72.4, 1.5, 4.5[7]
Benzothiazole thiourea derivatives (23a-d)MCF-7, HeLa, HT-29, K-562, Neuro-2a0.39 - 200[15]
Compound 10eHepG2, HUVECsPotent (Qualitative)[16]
Compounds 7a, 7bMCF-710.17 ± 0.65, 11.59 ± 0.59[9]

Table 2: Antimicrobial Activity of Novel Thiourea Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 2E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[2]
Thiazole derivativesS. aureus, E. faecalis, E. coli, P. aeruginosa>1250[2]
Compounds 7a, 7b, 8Gram-positive and Gram-negative bacteria, A. flavus0.95 ± 0.22 - 3.25 ± 1.00[9]
TD4S. aureus, MRSA, S. epidermidis, E. faecalis2 - 16[17]

Table 3: Enzyme Inhibitory Activity of Novel Thiourea Derivatives

Compound/DerivativeEnzymeIC50 / KIReference
Compound 3AChE, BChE50 µg/mL, 60 µg/mL[10][12]
Compound 6Melanin B16, Mushroom Tyrosinase3.4 µM (Melanin B16)[10]
Compound 2cBChEMore active than galantamine[14]
Compound 2hBChE~3.5 times more active than galantamine[14]
Compounds 2e, 2fTyrosinaseBest in series[13][14]
Compound 2gα-amylase, α-glucosidaseBest in series[13][14]
Benzothiazole-thiourea hybrid (BT2)Mushroom TyrosinaseIC50 = 1.3431 ± 0.0254 µM, Ki = 2.8 µM[18]
Chiral thiourea derivatives (5a–5c, 9b–9e)hCA I, hCA IIKI = 3.4–73.6 µM (hCA I), 8.7–44.2 µM (hCA II)[19]
Compound 8E. coli DNA Gyrase B, Topoisomerase IVIC50 = 0.33 ± 1.25 µM, 19.72 ± 1.00 µM[9]

Key Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

anticancer_pathways cluster_targets Cellular Targets cluster_effects Cellular Effects Thiourea Thiourea Derivatives Topoisomerase Topoisomerase Thiourea->Topoisomerase PTK Protein Tyrosine Kinases Thiourea->PTK Sirtuins Sirtuins Thiourea->Sirtuins CA Carbonic Anhydrase Thiourea->CA DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signal_Transduction_Inhibition Inhibition of Signal Transduction PTK->Signal_Transduction_Inhibition Apoptosis Apoptosis Sirtuins->Apoptosis CA->Apoptosis Cancer_Cell Cancer Cell Propagation DNA_Damage->Cancer_Cell Inhibition Signal_Transduction_Inhibition->Cancer_Cell Inhibition Apoptosis->Cancer_Cell Inhibition

Caption: Anticancer mechanisms of thiourea derivatives.

antimicrobial_workflow start Start: Synthesized Thiourea Derivatives serial_dilution Two-fold Serial Dilution of Compounds in Broth start->serial_dilution prepare_inoculum Prepare Bacterial/ Fungal Inoculum inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Antimicrobial Activity Profile read_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The thiourea derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Preparation of Compound Dilutions: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assays (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution at optimal concentrations.

  • Inhibitor Preparation: The thiourea derivatives are dissolved in a suitable solvent and serially diluted to various concentrations.

  • Assay Procedure: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor in a 96-well plate.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

  • Measurement of Activity: The enzyme activity is determined by measuring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the assay.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

The compelling evidence from numerous studies underscores the significant potential of novel thiourea derivatives as a versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them an attractive area for further research. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in designing next-generation thiourea derivatives with improved therapeutic indices. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

The Rise of 1-Aryl-2-Thiourea Derivatives: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 1-aryl-2-thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of 1-aryl-2-thiourea derivatives, offering a valuable resource for professionals in drug discovery and development.

I. Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of 1-aryl-2-thiourea derivatives is generally straightforward, with the most common and versatile method involving the reaction of an aryl isothiocyanate with a primary or secondary amine. This reaction is typically carried out in a suitable organic solvent, such as acetone or ethanol, and proceeds efficiently at room temperature or with gentle heating.[1]

An alternative popular method is the one-pot, three-component reaction of an aromatic amine, ammonium thiocyanate, and a benzoyl chloride derivative. This approach allows for the convenient synthesis of N-benzoyl-N'-arylthiourea compounds.[2]

Detailed Experimental Protocol: General Synthesis of 1-Aryl-3-Benzoylthiourea Derivatives

This protocol outlines a common method for the synthesis of 1-aryl-3-benzoylthiourea derivatives via a Schotten-Baumann reaction.[3]

Materials:

  • Benzoyl chloride analog (e.g., benzoyl chloride, 2-chlorobenzoyl chloride)

  • Allylthiourea or other appropriate thiourea starting material

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (catalyst)

  • Saturated sodium carbonate solution

  • Methanol or Dimethyl sulfoxide (DMSO) for recrystallization

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve allylthiourea (0.024 mol) and triethylamine (0.04 mol) in 30 mL of anhydrous THF.

  • In a separate dropping funnel, prepare a solution of the benzoyl chloride analog (0.02 mol) in 15 mL of anhydrous THF.

  • Add the benzoyl chloride solution dropwise to the stirred thiourea solution over approximately 30 minutes, maintaining the temperature in the ice bath.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture using a Buchner funnel to remove any precipitate (e.g., triethylamine hydrochloride).

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain an oily product.

  • Solidify the product by adding a saturated solution of sodium carbonate and stirring.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system, such as hot methanol-water or DMSO-water, to yield the purified 1-aryl-3-benzoylthiourea derivative.[3]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

II. A Spectrum of Biological Activities

1-Aryl-2-thiourea derivatives have been extensively investigated and have shown potent activity against a wide array of biological targets, leading to diverse therapeutic applications.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to exert cytotoxic effects against various cancer cell lines, including colon (HCT116), liver (HepG2), and breast (MCF-7) cancers.[4] The mechanisms underlying their anticancer activity are often multi-faceted, involving the inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and other protein tyrosine kinases.[4][5]

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Amine Aryl Amine Thiourea 1-Aryl-2-Thiourea Derivative Library Amine->Thiourea Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Thiourea MTT MTT Assay Thiourea->MTT CellLines Cancer Cell Lines (e.g., HCT116, HepG2, MCF-7) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 PotentHits Potent Hits IC50->PotentHits EnzymeAssay Enzyme Inhibition Assays (e.g., EGFR Kinase Assay) PotentHits->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis PotentHits->PathwayAnalysis

Antimicrobial and Antiviral Activities

The thiourea motif is a key pharmacophore in a variety of antimicrobial agents. 1-Aryl-2-thiourea derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[7] Furthermore, these compounds have been explored as antiviral agents, showing inhibitory effects against viruses such as the Hepatitis C virus (HCV).[8]

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of thiourea derivatives against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials:

  • Test thiourea compounds

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Triphenyl tetrazolium chloride (TTC) solution (0.2%) for viability indication (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent used to dissolve compounds)

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.25 µg/mL.[9]

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include positive control wells (bacteria with a standard antibiotic), negative control wells (broth only), and solvent control wells.

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) For clearer endpoint determination, add 10-20 µL of TTC solution to each well and incubate for an additional 1-2 hours. The absence of a color change (from colorless to red) indicates inhibition of growth.[9]

III. Key Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by 1-aryl-2-thiourea derivatives is crucial for rational drug design.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the proliferation and survival of cancer cells.[11] Small molecule tyrosine kinase inhibitors (TKIs) can block this signaling. Many 1-aryl-2-thiourea derivatives are thought to act as TKIs.[5] The process involves the binding of a ligand like EGF, leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[12] Thiourea inhibitors compete with ATP for the binding site in the intracellular kinase domain, preventing phosphorylation and blocking the entire downstream cascade.[11][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Inhibitor 1-Aryl-2-Thiourea Derivative (TKI) Inhibitor->Dimer Inhibits RAS RAS PI3K PI3K RAF RAF AKT AKT Transcription Gene Transcription AKT->Transcription MEK MEK ERK ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Modulation of TLR1/2 and NF-κB Signaling

Toll-like receptors (TLRs) are crucial components of the innate immune system. The heterodimer TLR1/TLR2 recognizes bacterial lipopeptides, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[14][15] This pathway involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK kinases.[16] This leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα.[17] Phosphorylated IκBα is then degraded, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.[18] Some thiourea derivatives have been identified as specific agonists of human TLR1/2, suggesting their potential use in cancer immunotherapy by activating an immune response.

TLR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Lipopeptide) TLR1_2 TLR1/TLR2 Ligand->TLR1_2 Binds MyD88 MyD88 IRAK IRAKs TRAF6 TRAF6 IKK IKK Complex NFKB_IKB NF-κB / IκBα (Inactive Complex) NFKB NF-κB (Active) Transcription Gene Transcription NFKB->Transcription Translocates IKB_p IκBα-P (Degradation) Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Thiourea 1-Aryl-2-Thiourea Derivative (Agonist) Thiourea->TLR1_2 Activates

IV. Quantitative Data Summary

The following tables summarize the biological activity of representative 1-aryl-2-thiourea derivatives from various studies.

Table 1: Anticancer Activity of 1-Aryl-2-Thiourea Derivatives

Compound TypeTarget Cell LineIC50 (µM)Reference
N¹,N³-disubstituted-thiosemicarbazoneHCT116 (Colon)1.11[4]
N¹,N³-disubstituted-thiosemicarbazoneHepG2 (Liver)1.74[4]
N¹,N³-disubstituted-thiosemicarbazoneMCF-7 (Breast)7.0[4]
m-bis-thiourea (3,5-diCF₃Ph)HuCCA-1 (Cholangiocarcinoma)14.47[5]
p-bis-thiourea (3,5-diCF₃Ph)HepG2 (Liver)21.67[5]
Mono-thiourea (3,5-diCF₃Ph)MOLT-3 (Leukemia)5.07[5]
Silver (I) Complex of Thiourea T1HeLa (Cervical)2.5 µM[19]
Gold (I) Complex of Thiourea T1A549 (Lung)1.5 µM[19]

Table 2: Antimicrobial Activity of 1-Aryl-2-Thiourea Derivatives

Compound TypeBacterial/Fungal StrainMIC (µg/mL)Reference
Thiourea Derivative TD4S. aureus (ATCC 29213)2[9]
Thiourea Derivative TD4MRSA (USA 300)2[9]
Thiourea Derivative TD4MRSA (ATCC 43300)8[9]
Thiourea Derivative TD4E. faecalis (ATCC 29212)4[9]
Thiadiazole-Thiourea Hybrid (7a)S. aureus1.25 ± 0.15[6]
Thiadiazole-Thiourea Hybrid (7b)B. subtilis0.95 ± 0.22[6]
Imidazole-Thiourea Hybrid (8)E. coli2.15 ± 0.25[6]
Imidazole-Thiourea Hybrid (8)A. flavus2.25 ± 0.55[6]

Table 3: Antiviral Activity of 1-Aryl-2-Thiourea Derivatives

Compound TypeVirusEC50 (µM)Reference
Thiourea with six-carbon alkyl linkerHepatitis C Virus (HCV)0.047[8]

V. Conclusion and Future Outlook

1-Aryl-2-thiourea derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with a wide range of biological activities, makes them attractive candidates for further development. The ability to inhibit key cancer-related pathways like EGFR signaling, modulate the immune system through TLRs, and combat infectious diseases by targeting enzymes such as DNA gyrase highlights their therapeutic potential. Future research will likely focus on optimizing the potency and selectivity of these derivatives through structure-based drug design and exploring novel therapeutic applications. The continued investigation into their mechanisms of action will be paramount in translating these promising scaffolds into clinically successful drugs.

References

Methodological & Application

Synthesis protocol for 1-(4-Benzyloxyphenyl)-2-thiourea from 4-benzyloxyphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea from its corresponding isothiocyanate, 4-benzyloxyphenyl isothiocyanate. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The described synthesis is a straightforward nucleophilic addition of ammonia to the isothiocyanate group, a robust and widely used method for the preparation of primary thioureas.[1][2] This protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of this compound.

ParameterValueNotes
Reactants
4-Benzyloxyphenyl Isothiocyanate1.0 eqStarting material.
Aqueous Ammonia (28-30%)5.0 - 10.0 eqReagent and nucleophile. Used in excess to ensure complete reaction.
Solvent
Ethanol (95%)Approx. 10-15 mL per gram of isothiocyanateA common solvent that facilitates the dissolution of the isothiocyanate and is miscible with aqueous ammonia.
Reaction Conditions
TemperatureRoom Temperature to 40°CThe reaction is typically initiated at room temperature and may be gently heated to drive to completion.
Reaction Time2 - 4 hoursMonitored by Thin-Layer Chromatography (TLC).
Product Information
ProductThis compound
Expected Yield85 - 95%Typical yields for this type of reaction are high.
Purification MethodRecrystallization from ethanol/waterProvides a crystalline solid product.

Experimental Protocol

This protocol details the synthesis of this compound from 4-benzyloxyphenyl isothiocyanate.

Materials:

  • 4-Benzyloxyphenyl isothiocyanate

  • Aqueous ammonia (28-30%)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for heating)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzyloxyphenyl isothiocyanate (1.0 eq) in ethanol (95%). Stir the solution at room temperature until the starting material is completely dissolved.

  • Addition of Ammonia: To the stirring solution, add aqueous ammonia (28-30%, 5.0-10.0 eq) dropwise at room temperature. The reaction of isothiocyanates with amines is a common method for preparing thiourea derivatives.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). If the reaction is slow, it can be gently heated to 40°C. Typically, the reaction is complete within 2-4 hours. The thiourea product often precipitates from the reaction mixture as a white solid.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any excess ammonia and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification start Dissolve 4-Benzyloxyphenyl Isothiocyanate in Ethanol add_ammonia Add Aqueous Ammonia (28-30%) start->add_ammonia Stirring stir_react Stir at RT - 40°C (2-4 hours) add_ammonia->stir_react monitor Monitor by TLC stir_react->monitor monitor->stir_react Incomplete precipitate Precipitation of Product monitor->precipitate Complete filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure 1-(4-Benzyloxyphenyl) -2-thiourea dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-(4-Benzyloxyphenyl)-2-thiourea as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of 1-(4-Benzyloxyphenyl)-2-thiourea and detailed protocols for its evaluation. Due to the limited publicly available data on this specific compound, the information and protocols provided are based on the well-established antimicrobial properties of other thiourea derivatives.[1] Researchers are encouraged to use these notes as a foundational guide for their investigations into this compound.

Introduction

Thiourea derivatives are a class of organic compounds containing the thione group, which have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of the sulfur atom and the amide group in their structure allows for various interactions with biological targets. The compound this compound, with its specific substitutions, presents an interesting candidate for antimicrobial drug discovery. The benzyloxy and phenyl groups can influence its lipophilicity and potential interactions with microbial cell components.

Potential Antimicrobial Activity

Data Presentation

The following tables are templates for summarizing the quantitative data that should be obtained from the experimental evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainTypeMIC (µg/mL)Positive Control (MIC, µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveData to be determinedCiprofloxacin
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveData to be determinedCiprofloxacin
Escherichia coli (e.g., ATCC 25922)Gram-negativeData to be determinedCiprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeData to be determinedCiprofloxacin
Candida albicans (e.g., ATCC 10231)FungusData to be determinedClotrimazole
Aspergillus flavus (e.g., ATCC 46283)FungusData to be determinedClotrimazole

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Positive Control (IC50, µM)
MCF-7Human breast adenocarcinomaData to be determinedDoxorubicin
HaCaTHuman keratinocytesData to be determinedDoxorubicin

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial and cytotoxic properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

Materials:

  • This compound

  • Bacterial and fungal strains (as listed in Table 1)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., Ciprofloxacin, Clotrimazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the compound.

  • Inoculum Preparation:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, including positive control wells (containing only broth and inoculum) and negative control wells (containing only broth).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay using MTT Method

This protocol assesses the cytotoxic effect of the compound on mammalian cells.

Materials:

  • This compound

  • Mammalian cell lines (e.g., MCF-7, HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in the incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for antimicrobial agent evaluation and a hypothetical signaling pathway that could be targeted by thiourea derivatives.

G Experimental Workflow for Antimicrobial Evaluation A This compound (Test Compound) B Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) A->B C Agar Well/Disk Diffusion Assay A->C D Cytotoxicity Assay (e.g., MTT on mammalian cells) A->D E Mechanism of Action Studies B->E C->E D->E F In Vivo Efficacy Studies (Animal Models) E->F G Lead Compound for Further Development F->G G Hypothetical Signaling Pathway Inhibition by Thiourea Derivatives cluster_membrane Bacterial Cell A Thiourea Derivative (e.g., this compound) B Cell Wall Synthesis (e.g., PBP2a, Muramyl Ligase) A->B Inhibition C DNA Gyrase / Topoisomerase IV A->C Inhibition D NAD+/NADH Homeostasis A->D Disruption E Bacterial Growth Inhibition / Cell Death B->E C->E D->E

References

Anticancer activity of 1-(4-Benzyloxyphenyl)-2-thiourea on specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(4-Benzyloxyphenyl)-2-thiourea

Disclaimer: To date, specific studies on the anticancer activity of this compound on specific cell lines are not available in the public domain. The following application notes and protocols are based on published research on structurally related thiourea derivatives and are provided as a representative guide for research purposes. The experimental results for this compound may differ.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research, exhibiting a wide range of biological activities, including potent anticancer effects. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. The proposed anticancer activity of thiourea derivatives is often attributed to their ability to interact with various cellular targets, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways that regulate cell proliferation and survival.[1][2] This document provides an overview of the potential anticancer activities of this compound, with protocols for key experiments based on studies of analogous compounds.

Data Presentation

The following tables summarize the cytotoxic activities of various structurally related thiourea derivatives against a panel of human cancer cell lines. This data is intended to provide a comparative reference for the potential efficacy of this compound.

Table 1: Cytotoxicity of Thiourea Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
N,N'-Diarylthiourea (Compound 4)MCF-7Breast Cancer338.33 ± 1.52[3][4]
Halogenated thiourea (ATX 11)HK-1Nasopharyngeal Carcinoma4.7 ± 0.7[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Breast CancerValue not specified[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47DBreast CancerValue not specified[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLaCervical CancerValue not specified[2]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480Primary Colon Cancer9.0[6]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620Metastatic Colon Cancer1.5[6]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562Chronic Myelogenous Leukemia6.3[6]
N1,N3-disubstituted-thiosemicarbazone 7HCT116Colon Cancer1.11[7]
N1,N3-disubstituted-thiosemicarbazone 7HepG2Liver Cancer1.74[7]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7Breast Cancer7.0[7]
Compound 10e (trifluoromethylphenyl & phenylamino derivative)NCI-H460Lung CancerValue not specified[8]
Compound 10e (trifluoromethylphenyl & phenylamino derivative)Colo-205Colon CancerValue not specified[8]
Compound 10e (trifluoromethylphenyl & phenylamino derivative)HCT116Colon CancerValue not specified[8]
Compound 10e (trifluoromethylphenyl & phenylamino derivative)MDA-MB-231Breast CancerValue not specified[8]
Compound 10e (trifluoromethylphenyl & phenylamino derivative)MCF-7Breast CancerValue not specified[8]
Compound 10e (trifluoromethylphenyl & phenylamino derivative)HepG2Liver CancerValue not specified[8]
Compound 10e (trifluoromethylphenyl & phenylamino derivative)PLC/PRF/5Liver CancerValue not specified[8]

Note: "Value not specified" indicates that the source mentions cytotoxic activity but does not provide a specific IC50 value in the abstract.

Table 2: Apoptotic and Cell Cycle Effects of Representative Thiourea Derivatives

Compound/DerivativeCell LineAssayKey FindingsReference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480, SW620, K-562Apoptosis AssayInduced late apoptosis.[9]
N,N'-Diarylthiourea (Compound 4)MCF-7Apoptosis AssaySignificant increase in early and late apoptotic cells.[3]
N,N'-Diarylthiourea (Compound 4)MCF-7Cell Cycle AnalysisArrest of the cell cycle in the S phase.[3]
Compound DC27 (N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea)Human Lung Carcinoma CellsCell Cycle AnalysisInduced G0/G1 arrest.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Also, prepare a vehicle control (medium with DMSO at the same concentration as the highest compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark for 15 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

anticancer_pathway Thiourea 1-(4-Benzyloxyphenyl) -2-thiourea EGFR EGFR Thiourea->EGFR Inhibition Caspases Caspase Activation Thiourea->Caspases Induction Downstream Downstream Signaling (e.g., Akt, Erk) EGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition Caspases->Apoptosis Execution

Caption: Proposed signaling pathway for the anticancer activity of this compound.

Experimental Workflow Diagram

experimental_workflow start Start: Cancer Cell Culture treatment Treat with 1-(4-Benzyloxyphenyl) -2-thiourea start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 Determine IC50 mtt->ic50 apoptosis_results Quantify Apoptotic Cells apoptosis->apoptosis_results cell_cycle_results Analyze Cell Cycle Distribution cell_cycle->cell_cycle_results end End: Data Analysis ic50->end apoptosis_results->end cell_cycle_results->end

References

Application Notes and Protocols: 1-(4-Benzyloxyphenyl)-2-thiourea as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(4-Benzyloxyphenyl)-2-thiourea as a corrosion inhibitor is not extensively available in the public domain. The following application notes, protocols, and data are based on established principles and experimental results from analogous thiourea derivatives, providing a robust framework for its evaluation. The quantitative data presented is representative and intended for illustrative purposes.

Introduction

Thiourea and its derivatives are a well-established class of organic compounds that exhibit excellent corrosion inhibition properties for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface. The molecular structure of this compound, featuring a thiourea moiety, a phenyl ring, and a benzyloxy group, suggests a strong potential for corrosion inhibition. The electron-donating nature of the oxygen and nitrogen atoms, coupled with the planarity of the aromatic rings, is expected to facilitate the formation of a stable, protective film on the mild steel surface. This document provides detailed protocols for the synthesis and evaluation of this compound as a corrosion inhibitor.

Proposed Synthesis

A plausible synthetic route for this compound involves a two-step process. The first step is the formation of 4-benzyloxyphenyl isothiocyanate from 4-benzyloxyaniline. This intermediate is then reacted with ammonia to yield the target compound.

Quantitative Data Summary (Representative)

The following tables summarize the expected performance of this compound based on data from analogous thiourea compounds.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound

Inhibitor Conc. (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
Blank15.2--
0.14.173.00.730
0.52.384.90.849
1.01.490.80.908
2.00.894.70.947
5.00.596.70.967

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480110075120-
0.1-4722807011574.5
0.5-4651506811286.4
1.0-458906511091.8
2.0-450556210895.0
5.0-442356010596.8

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with this compound

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50150-
0.12008075.0
0.53506585.7
1.05505090.9
2.08004093.8
5.012003095.8

Experimental Protocols

Protocol for Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel coupons.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • 1 M HCl solution

  • This compound

  • Acetone, ethanol

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Water bath/thermostat

  • Glass beakers and hooks

Procedure:

  • Mechanically polish the mild steel coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit).

  • Degrease the coupons with acetone, rinse with ethanol, and then with distilled water.

  • Dry the coupons in a desiccator and accurately weigh them (W_initial).

  • Prepare the test solutions: 1 M HCl (blank) and 1 M HCl containing various concentrations of the inhibitor.

  • Immerse the weighed coupons in the test solutions using glass hooks for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, retrieve the coupons, rinse with distilled water, and clean with a soft brush to remove corrosion products.

  • Rinse again with distilled water, then with ethanol, and dry in a desiccator.

  • Weigh the coupons again (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × t × ρ) where ΔW is in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel (7.87 g/cm³).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Protocol for Electrochemical Measurements

Objective: To investigate the electrochemical behavior of mild steel and the inhibition mechanism using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode - SCE)

  • Mild steel specimen for working electrode

  • 1 M HCl solution

  • This compound

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface as described in Protocol 4.1.

  • Assemble the three-electrode cell with the test solution (1 M HCl with and without the inhibitor).

  • Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).

A. Potentiodynamic Polarization:

  • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the resulting polarization curve (log I vs. E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

B. Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 10 mHz.

  • Record and plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Protocol for Surface Analysis

Objective: To visualize the protective film formed on the mild steel surface.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • Mild steel coupons

  • Corrosive medium with and without the inhibitor

Procedure:

  • Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified duration.

  • Remove the coupons, gently rinse with distilled water, and dry.

  • For SEM: Mount the coupons and acquire images at various magnifications to observe the surface morphology.

  • For AFM: Mount the coupons and scan the surface to obtain topographical images and roughness parameters. Compare the surface roughness of the protected and unprotected steel.

Visualizations

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion prep_inhibitor Prepare Inhibitor Solutions (various concentrations) weight_loss Weight Loss Measurement prep_inhibitor->weight_loss electrochem Electrochemical Studies (Polarization, EIS) prep_inhibitor->electrochem surface_analysis Surface Analysis (SEM, AFM) prep_inhibitor->surface_analysis prep_coupons Prepare Mild Steel Coupons (polishing, cleaning, weighing) prep_coupons->weight_loss prep_coupons->electrochem prep_coupons->surface_analysis calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie electrochem->calc_ie det_mechanism Determine Inhibition Mechanism (Adsorption Isotherm) electrochem->det_mechanism analyze_morphology Analyze Surface Morphology surface_analysis->analyze_morphology evaluate Evaluate Overall Performance calc_ie->evaluate det_mechanism->evaluate analyze_morphology->evaluate G cluster_surface Mild Steel Surface (Fe) cluster_medium Corrosive Medium (H⁺ / Cl⁻) Fe Fe Fe_ion Fe²⁺ + 2e⁻ Fe->Fe_ion Anodic Reaction H2 Cathodic Reaction attack1 Attack attack1->Fe attack2 Attack attack2->H2 inhibitor This compound adsorption Adsorption (Physisorption & Chemisorption) inhibitor->adsorption film Formation of Protective Film adsorption->film film->Fe film->H2

Application Notes and Protocols for 1-(4-Benzyloxyphenyl)-2-thiourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(4-Benzyloxyphenyl)-2-thiourea in organic synthesis, with a focus on its utility as a precursor for heterocyclic compounds and its potential in medicinal chemistry.

Introduction

This compound is a versatile organic compound characterized by the presence of a thiourea moiety attached to a benzyloxyphenyl group. The thiourea functional group, with its nucleophilic sulfur and nitrogen atoms, serves as a valuable building block for the synthesis of a variety of heterocyclic systems. Furthermore, the benzyloxy substituent offers opportunities for further functionalization, making this compound an attractive intermediate in medicinal chemistry and drug discovery. Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-benzyloxyaniline hydrochloride. The first step involves the liberation of the free amine, followed by the formation of the thiourea moiety.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 4-Benzyloxyaniline

  • Dissolve 4-benzyloxyaniline hydrochloride (1 equivalent) in a mixture of chloroform and methanol.

  • Add a 1.25 N aqueous solution of sodium hydroxide until the solution becomes basic.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 4-benzyloxyaniline as a solid.[1]

Step 2: Synthesis of this compound

  • To a solution of 4-benzyloxyaniline (1 equivalent) in a suitable solvent such as aqueous hydrochloric acid, add ammonium thiocyanate (1.1 equivalents).[2]

  • Heat the reaction mixture at 80-90°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Filter the precipitate, wash with water until neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

DOT Diagram: Synthesis of this compound

G cluster_0 Step 1: Free Amine Preparation cluster_1 Step 2: Thiourea Formation 4-Benzyloxyaniline_HCl 4-Benzyloxyaniline Hydrochloride 4-Benzyloxyaniline 4-Benzyloxyaniline 4-Benzyloxyaniline_HCl->4-Benzyloxyaniline  Base  Workup NaOH NaOH (aq) Target_Compound 1-(4-Benzyloxyphenyl) -2-thiourea 4-Benzyloxyaniline->Target_Compound  Heat,  Acid NH4SCN NH4SCN NH4SCN->Target_Compound

Caption: Synthetic pathway for this compound.

Applications in Heterocyclic Synthesis

One of the primary applications of thiourea derivatives in organic synthesis is as precursors for the construction of heterocyclic rings, particularly thiazoles. The Hantzsch thiazole synthesis is a classic method that utilizes a thioamide, such as this compound, and an α-haloketone.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-aryl-5-(4-benzyloxyphenyl)aminothiazoles
  • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol.

  • Add an equimolar amount of the desired α-haloketone (e.g., phenacyl bromide).

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.[3]

  • After completion, cool the mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to yield the purified thiazole derivative.

DOT Diagram: Hantzsch Thiazole Synthesis

G Thiourea 1-(4-Benzyloxyphenyl) -2-thiourea Thiazole_Derivative 2-Amino-thiazole Derivative Thiourea->Thiazole_Derivative  Reflux,  Ethanol Alpha_Haloketone α-Haloketone (R-CO-CH2-X) Alpha_Haloketone->Thiazole_Derivative

Caption: General scheme for Hantzsch thiazole synthesis.

Potential Biological and Medicinal Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific data for this compound is not extensively available, the activities of structurally related compounds suggest its potential in drug development. The presence of the benzyloxy group can enhance lipophilicity, potentially improving pharmacokinetic properties.

Antimicrobial and Antifungal Activity

Numerous thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5][6][7][8][9] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. The data in the table below summarizes the minimum inhibitory concentrations (MIC) for various thiourea derivatives against selected microorganisms, illustrating the potential of this class of compounds.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-benzoylthiourea derivativesStaphylococcus aureus32[8]
N-benzoylthiourea derivativesEscherichia coli32-1024[8]
N-benzoylthiourea derivativesCandida albicans32-256[8]
Triazole-thiourea derivativesStaphylococcus aureus4-32[7]
Triazole-thiourea derivativesStaphylococcus epidermidis4-32[7]
Anticancer Activity

Thiourea derivatives have also emerged as promising anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of protein tyrosine kinases and topoisomerase II. The table below presents the half-maximal inhibitory concentration (IC50) values for some thiourea derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzodioxole-thiourea derivativesHCT116 (Colon Cancer)1.11[10]
Benzodioxole-thiourea derivativesHepG2 (Liver Cancer)1.74[10]
Benzodioxole-thiourea derivativesMCF-7 (Breast Cancer)7.0[10]
Salinomycin-thiourea derivativesTrypanosoma brucei (related to cancer studies)0.18 - 0.22[11]

DOT Diagram: Potential Biological Activities

G cluster_applications Potential Biological Activities Target_Compound 1-(4-Benzyloxyphenyl) -2-thiourea Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial Antifungal Antifungal Activity Target_Compound->Antifungal Anticancer Anticancer Activity Target_Compound->Anticancer

Caption: Potential applications based on thiourea scaffold.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the thiourea moiety make it an excellent precursor for the synthesis of various heterocyclic compounds, particularly thiazoles. Furthermore, the established biological activities of related thiourea derivatives highlight its potential as a scaffold for the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Activity Testing of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to various diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents is a critical area of drug discovery. Thiourea derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory potential.

These application notes provide detailed protocols for a panel of robust in vitro assays to screen and characterize the anti-inflammatory activity of novel thiourea derivatives. The described methods focus on key biomarkers and pathways of inflammation, including the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and the modulation of cyclooxygenase (COX) enzymes.

Key Signaling Pathways in Inflammation

Understanding the molecular pathways driving inflammation is crucial for interpreting experimental results. Two pivotal signaling cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli and lead to the transcription of numerous pro-inflammatory genes.

2.1. NF-κB Signaling Pathway The NF-κB pathway is a central regulator of inflammation.[1][2] In unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[3][4] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[5]

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_p P-IκB IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Canonical NF-κB signaling pathway activated by inflammatory stimuli.

2.2. MAPK Signaling Pathway The MAPK pathways are another set of critical signaling cascades involved in inflammation.[6][7] They consist of a series of three kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAPK.[8] Key MAPK families involved in inflammation include p38 MAPK, JNK, and ERK.[9] Activation of these pathways by stress or cytokines leads to the phosphorylation of transcription factors (like AP-1), which, in turn, regulate the expression of inflammatory genes.[10]

MAPK Signaling Pathway cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression (Cytokines, COX-2, iNOS) TranscriptionFactors->GeneExpression Promotes

Caption: A simplified overview of the MAPK signaling cascade in inflammation.

Experimental Workflow

A systematic approach is recommended for screening thiourea derivatives. The workflow begins with a primary screen for general anti-inflammatory activity, followed by more specific secondary assays to elucidate the mechanism of action.

Experimental Workflow Start Thiourea Derivatives CellViability 1. Cell Viability Assay (e.g., MTT Assay) Start->CellViability PrimaryScreen 2. Primary Screening: Nitric Oxide (NO) Inhibition Assay CellViability->PrimaryScreen Determine non-toxic concentrations SecondaryScreen 3. Secondary Screening: Cytokine (TNF-α, IL-6) ELISA PrimaryScreen->SecondaryScreen Active compounds MechanismAssay 4. Mechanism of Action: COX-1/COX-2 Inhibition Assay SecondaryScreen->MechanismAssay Potent compounds Hit Identification of Hit Compounds MechanismAssay->Hit

Caption: Stepwise workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Important Preliminary Step: Cell Viability Assay Before assessing anti-inflammatory activity, it is crucial to determine the cytotoxicity of the thiourea derivatives. A reduction in inflammatory markers could be due to cell death rather than a specific inhibitory effect. The MTT assay is a common method for this purpose.[11] Test compounds should be evaluated at the same concentrations used in the anti-inflammatory assays to ensure that observed effects are not artifacts of cytotoxicity.

4.1. Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator produced by the enzyme iNOS in macrophages upon stimulation with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[11][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Thiourea derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[11][13]

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ to 2 x 10⁵ cells/mL in 100 µL of complete DMEM.[11][12] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in DMEM. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA or a known anti-inflammatory drug).

  • Inflammatory Stimulation: Pre-incubate the cells with the compounds for 1-2 hours. Then, add LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.[12][14]

  • Griess Reaction:

    • Carefully collect 50-100 µL of the cell-free supernatant from each well and transfer to a new 96-well plate.[11][12]

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.

    • Add 50-100 µL of Griess Reagent (mix equal volumes of Component A and B immediately before use) to each supernatant sample and standard.[11]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[11]

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) by plotting the percentage inhibition against the log of the compound concentration.

4.2. Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Principle: This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, released into the cell culture medium.[15][16] This assay is highly specific and sensitive.

Materials:

  • Cell culture supernatants (from a similar experiment as Protocol 1, though often with a shorter LPS stimulation time, e.g., 4-6 hours for TNF-α).[16]

  • Commercial ELISA kit for mouse TNF-α or IL-6 (containing pre-coated plates, detection antibody, standard, streptavidin-HRP, substrate, and stop solution).[17][18][19]

  • Microplate reader.

Procedure (General, follow kit-specific instructions):

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[20]

  • Sample Addition: Add 100 µL of the standards and cell culture supernatants to the appropriate wells of the antibody-coated microplate.[19]

  • Incubation: Cover the plate and incubate for the specified time (e.g., 2.5 hours at room temperature).[19] This allows the cytokine in the sample to bind to the capture antibody.

  • Washing: Aspirate the liquid from the wells and wash several times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.[19] This antibody binds to a different epitope on the captured cytokine.

  • Streptavidin-HRP Addition: Wash the plate again. Add the Streptavidin-HRP solution to each well and incubate for 45 minutes.[19] The streptavidin binds to the biotin on the detection antibody.

  • Substrate Addition: Wash the plate a final time. Add the TMB substrate solution to each well. A blue color will develop in proportion to the amount of cytokine present. Incubate for 30 minutes in the dark.[19]

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm immediately.[19]

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

  • Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

  • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.

  • Determine the IC₅₀ value for each active compound.

4.3. Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored colorimetrically or fluorometrically by detecting the product formed from the reaction of a probe with PGG₂, the intermediate product generated by COX from arachidonic acid.[21][22][23]

Materials:

  • Commercial COX inhibitor screening kit (containing purified ovine or human COX-1 and COX-2 enzymes, assay buffer, heme, arachidonic acid substrate, and a colorimetric or fluorometric probe).[21][23]

  • Thiourea derivatives.

  • Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as controls.[22]

  • 96-well plate (black or white opaque, depending on the detection method).

  • Microplate reader (absorbance or fluorescence).

Procedure (General, follow kit-specific instructions):

  • Reagent Preparation: Prepare all reagents according to the kit protocol. Keep enzymes on ice.

  • Assay Setup: To separate wells, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.[21]

  • Inhibitor Addition: Add the thiourea derivatives at various concentrations to the enzyme-containing wells. Include wells for a "no inhibitor" control (100% activity) and a reference inhibitor control (e.g., Celecoxib for COX-2).[21][23]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10 minutes at 37°C) to allow the compound to bind to the enzyme.[24]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the probe.

  • Measurement: Immediately measure the absorbance or fluorescence in kinetic mode for 5-10 minutes.[23]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percentage of COX inhibition using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of No-Inhibitor Control Well)] x 100

  • Determine the IC₅₀ values for both COX-1 and COX-2.

  • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison of the anti-inflammatory potential of the tested thiourea derivatives.

Table 1: Inhibition of Nitric Oxide Production and Cytotoxicity in RAW 264.7 Cells

Compound IDNO Production IC₅₀ (µM)Cell Viability IC₅₀ (µM)Therapeutic Index (Viability IC₅₀ / NO IC₅₀)
Thiourea-115.2 ± 1.8> 100> 6.6
Thiourea-25.8 ± 0.785.4 ± 9.114.7
Thiourea-3> 100> 100-
Standard-112.5 ± 1.1> 200> 16.0

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of Pro-inflammatory Cytokine Production (IC₅₀, µM)

Compound IDTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Thiourea-125.1 ± 3.230.5 ± 4.1
Thiourea-28.9 ± 1.111.2 ± 1.5
Standard-118.4 ± 2.022.1 ± 2.5

Data are presented as mean ± SD from three independent experiments.

Table 3: COX-1 and COX-2 Enzyme Inhibition and Selectivity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Thiourea-1> 10045.6 ± 5.3> 2.2
Thiourea-280.1 ± 9.52.5 ± 0.332.0
Celecoxib15.0 ± 1.70.05 ± 0.01300

Data are presented as mean ± SD from three independent experiments. SI = IC₅₀(COX-1)/IC₅₀(COX-2).

References

Application Notes and Protocols for Evaluating the Enzyme Inhibition Activity of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the enzyme inhibitory potential of the compound 1-(4-Benzyloxyphenyl)-2-thiourea. Thiourea derivatives are a well-established class of compounds with a broad range of biological activities, including the inhibition of various enzymes.[1][2][3][4][5] This document outlines detailed methodologies for assessing the inhibitory effects of this compound on two key enzymes: tyrosinase and urease. These protocols are designed for researchers in drug discovery and development, providing a standardized framework for screening and characterizing the inhibitory activity of this specific thiourea derivative.

Introduction

Thiourea and its derivatives are versatile compounds in medicinal chemistry, known to exhibit a wide array of pharmacological effects, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[2] A significant aspect of their biological activity stems from their ability to inhibit specific enzymes. Enzymes such as tyrosinase and urease are important targets in the development of new therapeutic and cosmetic agents.

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a major focus in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[6]

  • Urease: This enzyme catalyzes the hydrolysis of urea and is a significant virulence factor in pathogens like Helicobacter pylori. Its inhibition is a therapeutic strategy for treating infections and related conditions.[7]

This document provides detailed protocols for the in vitro evaluation of this compound as a potential inhibitor of mushroom tyrosinase and jack bean urease.

General Experimental Workflow

The overall process for evaluating the enzyme inhibition activity of the test compound follows a standardized workflow. This ensures reproducibility and accurate determination of inhibitory potential.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_compound Prepare Test Compound Stock Solution (this compound in DMSO) prep_reagents->prep_compound prep_controls Prepare Positive Control prep_compound->prep_controls plate_setup Set up 96-well Plate (Test, Control, Blank Wells) prep_controls->plate_setup pre_incubation Pre-incubation (Enzyme and Inhibitor) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation read_plate Measure Absorbance (Spectrophotometer) incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Protocol 1: Tyrosinase Inhibition Assay

This protocol details the procedure for assessing the inhibitory activity of this compound against mushroom tyrosinase. The assay is based on the oxidation of L-DOPA to dopachrome, a colored product, which can be quantified spectrophotometrically.[6]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)[6]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer: 0.1 M, pH 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.

  • L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Positive Control Stock Solution: Dissolve Kojic acid in DMSO to a concentration of 2 mM.[6]

Assay Procedure
  • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final concentration of DMSO in the assay should not exceed 2%.

  • Set up the 96-well plate as described in the table below.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm in kinetic mode for 30 minutes at 25°C.[6][8]

Well TypeReagentVolume (µL)
Test (T) Test Compound Dilution20
Phosphate Buffer100
Tyrosinase Solution40
Test Blank (Tb) Test Compound Dilution20
Phosphate Buffer140
Control (E) Vehicle (e.g., 2% DMSO in buffer)20
Phosphate Buffer100
Tyrosinase Solution40
Control Blank (Eb) Vehicle20
Phosphate Buffer140
Positive Control Kojic Acid Dilution20
Phosphate Buffer100
Tyrosinase Solution40
Data Analysis
  • Calculate the rate of reaction for each well.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Tyrosinase in Melanin Synthesis Pathway

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase1 Tyrosinase Tyrosinase1->DOPA Tyrosinase2 Tyrosinase Tyrosinase2->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Inhibition of the melanin synthesis pathway by tyrosinase inhibitors.

Protocol 2: Urease Inhibition Assay

This protocol describes the evaluation of this compound as a urease inhibitor. The assay is based on the Berthelot method, which measures the amount of ammonia produced from the enzymatic hydrolysis of urea.[7]

Materials and Reagents
  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • This compound (Test Compound)

  • Thiourea (Positive Control)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Phenol Reagent (Phenol and Sodium Nitroprusside)

  • Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer: 0.1 M, pH 7.4.

  • Urease Solution: Prepare a solution of jack bean urease in phosphate buffer (e.g., 1 U/mL).

  • Urea Solution: Prepare a 100 mM solution of urea in phosphate buffer.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Positive Control Stock Solution: Dissolve thiourea in DMSO to a concentration of 2 mM.

Assay Procedure
  • Prepare serial dilutions of the test compound and thiourea in phosphate buffer.

  • Add 25 µL of the test compound dilutions to the wells of a 96-well plate.

  • Add 25 µL of the urease solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 630 nm.[7]

Data Analysis
  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD of Test Well / OD of Control Well)] x 100[7]

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation

The quantitative results of the enzyme inhibition assays should be summarized in a clear and structured table to facilitate comparison.

CompoundTarget EnzymeIC50 (µM)Positive ControlIC50 of Positive Control (µM)
This compoundTyrosinase[Insert experimental value]Kojic Acid[Insert experimental value]
This compoundUrease[Insert experimental value]Thiourea[Insert experimental value]

Note: The IC50 values are to be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By following these standardized procedures, researchers can obtain reliable and reproducible data on the inhibitory activity of this compound against tyrosinase and urease. This information is crucial for the further development and characterization of this compound as a potential therapeutic or cosmetic agent.

References

Application Notes and Protocols for 1-(4-Benzyloxyphenyl)-2-thiourea in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1-(4-Benzyloxyphenyl)-2-thiourea belongs to the thiourea class of compounds, which are recognized for a wide range of biological activities in the agricultural sector. [1]Thiourea derivatives have demonstrated potential as fungicides, herbicides, insecticides, and plant growth regulators. [1]The core thiourea structure (S=C(NH)₂) is a versatile scaffold, and substitutions on the nitrogen atoms, such as the phenyl and 4-benzyloxyphenyl groups in the target compound, can significantly modulate its biological activity.

Potential Fungicidal Applications

Aryl thiourea derivatives have shown significant inhibitory effects against various plant pathogens. [1]For instance, certain aldehyde-thiourea derivatives have demonstrated excellent activity against Botrytis cinerea, the causative agent of gray mold disease in tomatoes, with EC₅₀ values superior to commercial fungicides like boscalid. [2]The proposed mechanisms of action for fungicidal thioureas include damaging the fungal cell membrane, increasing reactive oxygen species, and inhibiting enzymes crucial for fungal growth, such as laccase. [2][3]

Potential Herbicidal Applications

Thiourea derivatives have been investigated for their herbicidal properties. While specific data for this compound is unavailable, related compounds have been shown to inhibit the growth of various weed species in greenhouse trials. The efficacy of these compounds is dependent on the specific substitutions on the aryl rings.

Potential Insecticidal Applications

The insecticidal potential of thiourea derivatives is another area of active research. [1]Some compounds in this class act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton. This mode of action provides a degree of selectivity, with low toxicity to non-target organisms.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activity of various aryl thiourea derivatives against different agricultural pests. This data can serve as a benchmark for evaluating the potential of this compound.

Table 1: Fungicidal Activity of Selected Thiourea Derivatives

Compound ClassTarget PathogenActivity MetricValueReference
Aldehyde-thiourea derivative (compound 9)Botrytis cinereaEC₅₀0.70 mg/L[2]
Acylthiourea derivative (II-9)Botrytis cinereaEC₅₀9.09 µg/mL[4]
Acylthiourea derivative (I-13)Cercospora arachidicolaEC₅₀13.22 µg/mL[4]
Acylthiourea derivative (I-13)Physalospora piricolaEC₅₀12.12 µg/mL[4]

Table 2: Herbicidal Activity of Selected Thiourea Derivatives

Compound ClassTarget WeedApplicationInhibition (%)ConcentrationReference
Acylthiourea with hydantoin (7l)Brassica campestrisGreenhouse91%Not Specified[5]
Acylthiourea with hydantoin (8o)Brassica campestrisGreenhouse94%Not Specified[5]

Table 3: Insecticidal Activity of Selected Thiourea Derivatives

Compound ClassTarget PestActivity MetricValueReference
Benzoylphenylurea (NK-17)Spodoptera exiguaLC₅₀0.19 mg/L[6]
Benzoylphenylurea (NK-17)Plutella xylostellaLC₅₀0.11 mg/L[6]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the agricultural potential of this compound.

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is adapted from studies on various thiourea derivatives and is designed to assess the intrinsic fungicidal activity of the test compound.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) at a concentration of 10 mg/mL.

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Culture Medium Preparation:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Incorporation of Test Compound:

    • Add the appropriate volume of the diluted test compound solutions to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments (including the control) and is non-toxic to the fungus (typically ≤1% v/v).

    • Pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum), cut a mycelial disc (5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the percentage inhibition of mycelial growth using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by performing a probit analysis of the concentration-response data.

Protocol for Herbicidal Screening (Whole Plant Bioassay)

This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of the test compound in a greenhouse setting.

  • Plant Cultivation:

    • Select representative weed species (e.g., Brassica campestris, Echinochloa crus-galli).

    • Sow seeds in pots or trays containing a standard potting mix.

    • Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Preparation of Herbicide Solution:

    • Dissolve this compound in a small amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween 80 at 0.1% v/v) to the desired concentrations.

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide solution evenly to the soil surface one day after sowing the weed seeds.

    • Post-emergence: Apply the herbicide solution as a foliar spray when the weed seedlings have reached the 2-3 leaf stage.

    • Use a precision bench sprayer to ensure uniform application.

  • Experimental Controls:

    • Include a negative control group sprayed only with the solvent-surfactant solution.

    • Include a positive control group treated with a commercial herbicide of known efficacy.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

    • For a more quantitative measure, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

    • Calculate the percentage inhibition of growth based on the reduction in dry weight compared to the negative control.

Protocol for Insecticidal Bioassay (Topical Application)

This protocol is a standard method for determining the contact toxicity of a compound to insects.

  • Insect Rearing:

    • Maintain a healthy, synchronized culture of the target insect species (e.g., Spodoptera litura, Plutella xylostella) under controlled laboratory conditions.

  • Preparation of Test Solution:

    • Dissolve this compound in a volatile solvent like acetone to prepare a stock solution.

    • Make serial dilutions to obtain a range of concentrations.

  • Application:

    • Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect (typically third-instar larvae).

    • The control group should be treated with acetone only.

  • Observation:

    • After treatment, place the insects in clean containers with a food source.

    • Maintain the insects under controlled environmental conditions.

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Calculate the LD₅₀ (Lethal Dose to kill 50% of the population) using probit analysis.

Visualization of Pathways and Workflows

Proposed General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from 4-benzyloxyaniline.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation A 4-Benzyloxyaniline C 4-Benzyloxyphenyl isothiocyanate A->C Reaction B Thiophosgene or Carbon Disulfide B->C Reagent E This compound C->E Reaction D Aniline D->E Reagent

General synthesis route for this compound.
Conceptual Fungicidal Mechanism of Action

Based on related compounds, a possible mechanism involves the disruption of fungal cell integrity and induction of oxidative stress.

G A This compound B Fungal Cell Membrane A->B Interacts with E Increased Reactive Oxygen Species (ROS) A->E Induces G Enzyme Inhibition (e.g., Laccase) A->G Inhibits C Increased Membrane Permeability B->C D Leakage of Intracellular Components C->D H Fungal Cell Death D->H F Oxidative Stress E->F F->H G->H

Proposed fungicidal mechanism for aryl thiourea derivatives.
Experimental Workflow for Fungicidal Evaluation

This diagram outlines the logical flow of the in vitro fungicidal testing protocol.

G A Prepare Stock Solution of This compound B Prepare Serial Dilutions A->B C Amend PDA Medium with Test Compound B->C D Pour Plates and Solidify C->D E Inoculate with Fungal Mycelial Disc D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC₅₀ Value H->I

Workflow for in vitro fungicidal activity assessment.

References

Application Notes and Protocols for the Quantification of 1-(4-Benzyloxyphenyl)-2-thiourea in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Benzyloxyphenyl)-2-thiourea in biological matrices. The protocols described herein are based on established analytical techniques for analogous thiourea derivatives and are intended to serve as a comprehensive guide for bioanalytical method development and validation.

Overview of Analytical Methods

The quantification of this compound in biological samples such as plasma, urine, and tissue homogenates can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and widely accessible method for routine analysis. For higher sensitivity and selectivity, particularly for samples with complex matrices or when low detection limits are required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of thiourea derivatives in biological samples using HPLC-UV and LC-MS/MS. These values are derived from published methods for structurally similar compounds and serve as a benchmark for the expected performance of an assay for this compound.[1][2][3][4]

Table 1: HPLC-UV Method Performance for a Thiourea Derivative [2][3][4]

ParameterResult
Linearity Range0.05 - 40 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.0174 µg/mL
Limit of Quantification (LOQ)0.0521 µg/mL
Accuracy98 - 102%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Method Performance for Thiourea Derivatives [1]

ParameterResult
Linearity Range1.00 - 10,000 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.00 ng/mL
Intra-day Precision (%CV)≤ 10.8%
Inter-day Precision (%CV)≤ 10.8%
Relative Error (RE)0.5 - 5.98%

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for removing interferences from the biological matrix and ensuring accurate quantification.[5] Two common methods are protein precipitation for plasma and tissue homogenates, and solid-phase extraction for cleaner samples, particularly for urine.

Protocol 3.1.1: Protein Precipitation (for Plasma and Tissue Homogenates)

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase used for the chromatographic analysis.[6]

  • Vortex briefly and inject a portion of the sample into the HPLC or LC-MS/MS system.

Protocol 3.1.2: Solid-Phase Extraction (SPE) (for Urine)

SPE provides a cleaner extract, which can improve column longevity and reduce matrix effects in MS-based detection.[7]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of urine, add 500 µL of 0.1% formic acid in water and the internal standard.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the analytical system.

HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 240-280 nm).

  • Injection Volume: 20 µL.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject prepared standards, quality controls, and unknown samples.

  • Monitor the chromatogram at the pre-determined wavelength.

  • Quantify the analyte based on the peak area ratio of the analyte to the internal standard against a calibration curve.

LC-MS/MS Method

This protocol provides a highly sensitive and selective method for quantification.[1]

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized by direct infusion.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol:

  • Optimize the MRM transitions and collision energies for this compound and the selected internal standard.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject prepared standards, quality controls, and unknown samples.

  • Acquire data in MRM mode.

  • Quantify the analyte based on the peak area ratio of the analyte to the internal standard against a calibration curve constructed using weighted linear regression.

Visualizations

Sample_Preparation_Workflow Biological_Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation For Plasma/ Tissue SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE For Urine Vortex Vortex Protein_Precipitation->Vortex Evaporate Evaporate to Dryness SPE->Evaporate Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Workflow for Biological Sample Preparation.

Analytical_Workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method HPLC_Injection Sample Injection C18_Separation_UV C18 Column Separation (Isocratic) HPLC_Injection->C18_Separation_UV UV_Detection UV Detection C18_Separation_UV->UV_Detection Quantification_UV Quantification UV_Detection->Quantification_UV LCMS_Injection Sample Injection C18_Separation_MS C18 Column Separation (Gradient) LCMS_Injection->C18_Separation_MS ESI_Ionization ESI Ionization C18_Separation_MS->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Quantification_MS Quantification MRM_Detection->Quantification_MS Prepared_Sample Prepared Sample Prepared_Sample->HPLC_Injection Prepared_Sample->LCMS_Injection

Caption: Overview of Analytical Methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 1-(4-Benzyloxyphenyl)-2-thiourea synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the reaction of 4-benzyloxyphenyl isothiocyanate with a suitable amine source, or by reacting 4-benzyloxyaniline with an isothiocyanate. A widely used approach involves the nucleophilic addition of an amine to an isothiocyanate, which is known for its efficiency and simplicity.[1]

Q2: What are the key factors that influence the yield of the reaction?

Several factors can significantly impact the yield of thiourea synthesis:

  • Nucleophilicity of the Amine: The reactivity of the amine is crucial. Amines with electron-donating groups are more nucleophilic and tend to react faster, leading to higher yields.[1]

  • Electrophilicity of the Isothiocyanate: The carbon atom of the isothiocyanate group is the electrophilic center. Electron-withdrawing groups on the isothiocyanate can increase its reactivity.[1]

  • Steric Hindrance: Bulky groups on either the amine or the isothiocyanate can hinder the reaction, potentially requiring more forcing conditions like higher temperatures or longer reaction times.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to the decomposition of reactants or products, thus lowering the overall yield.[2]

  • Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetone are commonly used.[1][3]

  • Purity of Reactants: The purity of the starting materials, especially the isothiocyanate, is critical as impurities can lead to side reactions and lower yields.

Q3: I am observing a low yield. What are the potential causes and how can I troubleshoot it?

Low yields are a common issue in thiourea synthesis. Here are some potential causes and solutions:

  • Degradation of Isothiocyanate: Isothiocyanates can be unstable. It is recommended to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.

  • Poorly Reactive Amine: If the amine is weakly nucleophilic, consider adding a non-nucleophilic base, such as triethylamine, to activate the amine.

  • Sub-optimal Reaction Conditions: If the reaction is sluggish, increasing the reaction temperature or prolonging the reaction time may improve the yield. Microwave irradiation has also been shown to be effective in overcoming reaction barriers.

  • Improper Stoichiometry: Ensure that the stoichiometry of the reactants is carefully controlled. A slight excess of the isothiocyanate (1.0-1.1 equivalents) is sometimes used.

Q4: My final product is an oil and is difficult to purify. What should I do?

The formation of an oily product can be due to the intrinsic properties of the compound or the presence of impurities. Here are some purification strategies:

  • Column Chromatography: This is a highly effective method for purifying non-crystalline or oily products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used.[1]

  • Trituration: If the product is a viscous oil, vigorous stirring with a poor solvent, such as hexane or a mixture of ether and hexane, can sometimes induce crystallization or wash away impurities.[1]

  • Acid-Base Extraction: If the impurities have different acid-base properties from the desired thiourea product, an acid-base workup can be an effective purification step.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Expected Outcome
Low or No Product Formation Weakly nucleophilic amine.Increase reaction temperature; consider using a stronger base or a phase transfer catalyst.[3]Increased reaction rate and product formation.
Decomposition of isothiocyanate.Use freshly prepared or purified isothiocyanate; store properly.Improved yield and fewer side products.
Steric hindrance.Increase reaction temperature, prolong reaction time, or use microwave irradiation.Overcoming steric barriers to facilitate the reaction.
Formation of Side Products Impure starting materials.Ensure the purity of reactants, particularly the isothiocyanate.Reduced formation of unwanted byproducts.
High reaction temperature.Monitor the reaction by TLC to determine the optimal temperature and time to avoid degradation.[3]Minimized side reactions and improved product purity.
Incorrect stoichiometry.Carefully control the molar ratio of the reactants.Reduced presence of unreacted starting materials and side products.
Product is an Oil/Difficult to Crystallize Presence of impurities.Purify by column chromatography or trituration with a non-polar solvent.[1]Isolation of a pure, potentially crystalline product.
Product is not a solid at room temperature.Utilize column chromatography for purification.[1]Isolation of the pure, albeit oily, product.

Data Presentation: Reaction Conditions for Thiourea Synthesis

The following table summarizes various reaction conditions reported for the synthesis of thiourea derivatives, which can serve as a guide for optimizing the synthesis of this compound.

Reactants Solvent Temperature Time Yield Reference
4-Methoxybenzoyl chloride, KSCN, and various aminesDry AcetoneReflux2-5 hours48-87%[3][4]
1-Naphthyl isothiocyanate and 1,3-phenylenediamineDichloromethane (DCM)Reflux24 hours82%[5]
Phenylisothiocyanate and 4/6-substituted 2-aminobenzothiazolesEthanolRefluxNot specifiedNot specified[2]
2-Bromo-1-(4-methoxyphenyl)ethanone and ThioureaEthanolReflux1.5 hoursNot specified[6]
Anisidine, Ammonium thiocyanate, HClWater100°C1 hour94%[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common methods for thiourea synthesis.

Materials:

  • 4-Benzyloxyaniline

  • Phenyl isothiocyanate (or another desired isothiocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxyaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

  • To this solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to reflux and continue to monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[1]

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Protocol 2: In-situ Generation of Isothiocyanate

Materials:

  • 4-Benzyloxyaniline

  • Carbon disulfide (CS₂)

  • A coupling reagent (e.g., a carbodiimide) or a base

  • A suitable aprotic solvent (e.g., THF)

Procedure:

  • Dissolve 4-benzyloxyaniline (1.0 equivalent) in an aprotic solvent.

  • Add carbon disulfide to form the dithiocarbamate intermediate. This step may require the presence of a base.

  • Add a coupling reagent to facilitate the conversion of the dithiocarbamate to the isothiocyanate.

  • Once the isothiocyanate is formed (as monitored by TLC or IR spectroscopy), proceed with the addition of the second amine equivalent if synthesizing a disubstituted thiourea, or work up the reaction to isolate the this compound.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine 4-Benzyloxyaniline (Nucleophile) Isothiocyanate Isothiocyanate (Electrophile) Amine->Isothiocyanate Nucleophilic Attack Zwitterion Zwitterionic Intermediate Isothiocyanate->Zwitterion Forms Thiourea This compound Zwitterion->Thiourea Proton Transfer

Caption: General reaction mechanism for the synthesis of thiourea.

Experimental_Workflow A Dissolve Amine in Anhydrous Solvent B Add Isothiocyanate (1.0-1.1 eq.) A->B C Stir at Room Temp (or Reflux if slow) B->C D Monitor by TLC C->D D->C Incomplete E Concentrate under Reduced Pressure D->E Complete F Purify Crude Product (Recrystallization or Chromatography) E->F G Characterize Pure Product F->G

Caption: A typical experimental workflow for thiourea synthesis.

Troubleshooting_Guide Start Low Yield Observed CheckPurity Are Reactants Pure? Start->CheckPurity CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify Purify/Use Fresh Reactants CheckPurity->Purify No CheckWorkup Is Product Lost During Workup/Purification? CheckConditions->CheckWorkup Yes Optimize Increase Temp/Time Add Catalyst Change Solvent CheckConditions->Optimize No ModifyPurification Optimize Purification Method (e.g., Chromatography) CheckWorkup->ModifyPurification Yes Success Yield Improved CheckWorkup->Success No Purify->CheckConditions Optimize->CheckWorkup ModifyPurification->Success

Caption: A decision tree for troubleshooting low yield in thiourea synthesis.

References

Technical Support Center: Purification of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1-(4-Benzyloxyphenyl)-2-thiourea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: How do I choose the best recrystallization solvent?

A2: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. For this compound, ethanol is a commonly used and effective solvent for recrystallization.[1][2] A good practice is to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. To resolve this, you can try reheating the solution, adding a small amount of additional solvent to ensure complete dissolution, and then allowing it to cool down more slowly. Using a solvent with a lower boiling point can also be beneficial.

Q4: What are the typical impurities I might encounter in my crude this compound?

A4: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-benzyloxyphenole, or byproducts from side reactions. If carbon disulfide is used in the synthesis, residual sulfur-containing byproducts might be present.

Q5: When is column chromatography a better choice than recrystallization?

A5: Column chromatography is preferred when dealing with complex mixtures containing multiple impurities, especially those with similar solubility profiles to the desired product. It is also effective for removing oily or non-crystalline impurities that are difficult to eliminate by recrystallization.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Low or No Crystal Yield - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures.- Concentrate the solution by evaporating some of the solvent and try to induce crystallization again.- Select a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Formation of an Oil Instead of Crystals ("Oiling Out") - The melting point of the compound is below the boiling point of the solvent.- The solution was cooled too quickly.- Reheat the solution, add more solvent to ensure complete dissolution, and allow it to cool slowly.- Choose a solvent with a lower boiling point.
Colored Crystals - The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Premature Crystallization During Hot Filtration - The solution cooled down too quickly in the funnel.- Use a pre-heated funnel and filter flask for the hot filtration step.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation.- Ensure the column is packed uniformly without any cracks or channels.
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent.
Tailing of the Compound Band - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a more polar solvent to the eluent.- Use a larger column or reduce the amount of crude material loaded.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[3]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance by air-drying on the filter paper or in a desiccator.

A similar procedure for a related benzoylthiourea derivative resulted in a yield of 84%.[1]

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Analysis: Monitor the composition of the fractions using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Solvents/EluentsExpected PurityExpected YieldMelting Point of Pure Compound
Recrystallization Ethanol[1][2]>98%70-90%195-197 °C
Column Chromatography Hexane/Ethyl Acetate Gradient>99%60-85%195-197 °C

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint NMR NMR Spectroscopy MeltingPoint->NMR PureProduct Pure 1-(4-Benzyloxyphenyl)- 2-thiourea NMR->PureProduct Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Oiling_Out "Oiling Out" Occurs Crystals_Form->Oiling_Out No, Oil Forms No_Crystals No Crystals Form Crystals_Form->No_Crystals No, Clear Solution Pure_Product Pure Product Filter_Dry->Pure_Product Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Concentrate_Solution Concentrate Solution (Evaporate Solvent) No_Crystals->Concentrate_Solution Reheat_Add_Solvent->Cooling Concentrate_Solution->Cooling

References

Common side reactions in the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea, more systematically named N-(4-benzyloxyphenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare N-(4-benzyloxyphenyl)thiourea?

A1: The two most common and effective methods for synthesizing N-(4-benzyloxyphenyl)thiourea are:

  • Two-Step Isothiocyanate Method: This involves the initial synthesis of 4-benzyloxyphenyl isothiocyanate from 4-benzyloxyaniline, followed by a reaction with a source of ammonia.

  • One-Pot Method from Amine and Carbon Disulfide: This route involves the reaction of 4-benzyloxyaniline with carbon disulfide, often in the presence of a base, to form a dithiocarbamate intermediate which then converts to the target thiourea.

Q2: I'm observing a low yield and multiple spots on my TLC plate. What are the likely causes?

A2: Low yields and multiple byproducts can often be attributed to the instability of the 4-benzyloxyphenyl isothiocyanate intermediate, especially at elevated temperatures. It is crucial to ensure the purity of your starting materials, as contaminants can lead to unwanted side reactions. For instance, any residual 4-benzyloxyaniline can react with the isothiocyanate to form a symmetrical diarylthiourea byproduct.

Q3: My final product is contaminated with a high-melting, insoluble white solid. What is it likely to be?

A3: This is a classic sign of contamination with the symmetrical thiourea byproduct, 1,3-bis(4-benzyloxyphenyl)thiourea. This side product is formed when the 4-benzyloxyphenyl isothiocyanate intermediate reacts with unreacted 4-benzyloxyaniline starting material.

Q4: Can I use aqueous conditions for this synthesis?

A4: While some thiourea syntheses can be performed in water, it is generally not recommended when using an isothiocyanate intermediate. Isothiocyanates can be sensitive to hydrolysis in the presence of water, which can lead to the formation of the corresponding amine (4-benzyloxyaniline) and subsequently the symmetrical thiourea byproduct. However, methods involving carbon disulfide can sometimes be adapted to aqueous media, which is considered a greener approach.

Troubleshooting Guides

Method 1: Synthesis via 4-Benzyloxyphenyl Isothiocyanate
Problem Possible Cause Troubleshooting Solution
Low Yield of Thiourea 1. Thermal degradation of the isothiocyanate intermediate. 2. Incomplete reaction. 3. Steric hindrance or low nucleophilicity of the amine.1. Conduct the reaction at room temperature or 0°C. 2. Increase reaction time and monitor via TLC. 3. If using a substituted amine instead of ammonia, consider using a less hindered amine or adding a non-nucleophilic base to activate the amine.
Presence of Symmetrical Thiourea Byproduct (High Rf on TLC) 1. Reaction of isothiocyanate with unreacted 4-benzyloxyaniline. 2. Hydrolysis of the isothiocyanate due to moisture, followed by reaction with another isothiocyanate molecule.1. Ensure complete conversion of the aniline to the isothiocyanate in the first step. Purify the isothiocyanate before use if necessary. 2. Use anhydrous solvents and dried glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polymeric Materials Polymerization of the isothiocyanate, which can be catalyzed by impurities or heat.Use freshly prepared or purified isothiocyanate. Store it in a cool, dark place. Avoid high reaction temperatures.
Method 2: Synthesis from 4-Benzyloxyaniline and Carbon Disulfide
Problem Possible Cause Troubleshooting Solution
Formation of Symmetrical 1,3-bis(4-benzyloxyphenyl)thiourea The intermediate isothiocyanate reacts with the starting 4-benzyloxyaniline.This is the expected product if ammonia is not introduced. To synthesize the target N-(4-benzyloxyphenyl)thiourea, the reaction conditions must be adapted to generate the monosubstituted thiourea.
Presence of Thiuram Disulfide Byproduct Oxidative coupling of two dithiocarbamate intermediate molecules.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Slow or Incomplete Reaction The formation of the dithiocarbamate salt and its conversion to the thiourea can be slow.Gently heat the reaction mixture and monitor by TLC. The choice of base can also influence the reaction rate.

Experimental Protocols

Protocol 1: Synthesis of N-(4-benzyloxyphenyl)thiourea via Isothiocyanate

Step 1: Synthesis of 4-Benzyloxyphenyl Isothiocyanate

  • In a well-ventilated fume hood, dissolve 4-benzyloxyaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • To this solution, add a base (e.g., triethylamine, 2.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thiophosgene (1.1 equivalents) dropwise to the stirred solution. Caution: Thiophosgene is highly toxic and corrosive.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the 4-benzyloxyaniline is consumed.

  • Work-up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude 4-benzyloxyphenyl isothiocyanate by column chromatography on silica gel.

Step 2: Synthesis of N-(4-benzyloxyphenyl)thiourea

  • Dissolve the purified 4-benzyloxyphenyl isothiocyanate (1 equivalent) in a suitable solvent (e.g., THF or ethanol).

  • Add a solution of aqueous ammonia (excess) to the isothiocyanate solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the isothiocyanate is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure N-(4-benzyloxyphenyl)thiourea.

Protocol 2: One-Pot Synthesis from 4-Benzyloxyaniline and Carbon Disulfide
  • Dissolve 4-benzyloxyaniline (2 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of pyridine.

  • Add carbon disulfide (1 equivalent) dropwise at room temperature. Caution: Carbon disulfide is highly flammable and toxic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product, 1,3-bis(4-benzyloxyphenyl)thiourea, may precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway A 4-Benzyloxyaniline C 4-Benzyloxyphenyl Isothiocyanate A->C Step 1 B CSCl2 / Base or CS2 B->C E N-(4-Benzyloxyphenyl)thiourea (Target Product) C->E Step 2 G 1,3-bis(4-Benzyloxyphenyl)thiourea (Symmetrical Byproduct) C->G Side Reaction D NH3 D->E F 4-Benzyloxyaniline (Unreacted) F->G

Caption: Synthetic pathway and a key side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze TLC Plate start->check_tlc high_rf_spot High Rf Spot Present? check_tlc->high_rf_spot multiple_spots Multiple Spots / Streaking? check_tlc->multiple_spots symmetrical_thiourea Likely Symmetrical Thiourea high_rf_spot->symmetrical_thiourea Yes end Purify by Recrystallization or Chromatography high_rf_spot->end No degradation Possible Isothiocyanate Degradation multiple_spots->degradation Yes multiple_spots->end No solution1 Use Anhydrous Conditions Ensure Pure Isothiocyanate symmetrical_thiourea->solution1 solution2 Lower Reaction Temperature Use Fresh Isothiocyanate degradation->solution2 solution1->end solution2->end

Caption: A troubleshooting workflow for impurity identification.

Overcoming solubility issues of 1-(4-Benzyloxyphenyl)-2-thiourea in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Benzyloxyphenyl)-2-thiourea. The information provided aims to address common challenges, particularly those related to the compound's solubility in bioassays.

Troubleshooting Guide

This guide is designed to help you overcome common issues encountered during the experimental use of this compound.

Issue Possible Cause Recommended Solution
Compound precipitates in aqueous buffer or cell culture medium. Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.1. Optimize Co-solvent Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous system, ensure the final solvent concentration is sufficient to maintain solubility, typically not exceeding 1-2% (v/v) to minimize solvent-induced artifacts in biological assays. 2. Use a Different Solubilization Method: Consider using solubilizing agents such as cyclodextrins or formulating the compound in a lipid-based system. 3. Particle Size Reduction: If working with a solid form, micronization or sonication can increase the surface area and improve the dissolution rate.
Inconsistent or non-reproducible bioassay results. Incomplete dissolution of the compound, leading to variability in the actual concentration in the assay. Degradation of the compound in the stock solution or assay medium.1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure there are no visible particles. Gentle warming or vortexing can aid dissolution. Prepare fresh dilutions for each experiment from a recently prepared stock solution. 2. Assess Compound Stability: Protect stock solutions from light and store them at the recommended temperature (typically -20°C or -80°C). Conduct a stability study of the compound in your specific bioassay medium if inconsistent results persist.
Observed cytotoxicity or off-target effects in cell-based assays. The concentration of the organic solvent (e.g., DMSO) used for solubilization is toxic to the cells. The compound itself may have inherent cytotoxic properties at the tested concentrations.1. Perform a Solvent Tolerance Test: Determine the maximum concentration of the vehicle (e.g., DMSO) that your specific cell line can tolerate without affecting viability or function. 2. Determine the Therapeutic Window: Conduct a dose-response curve to identify the concentration range where the compound exhibits the desired biological activity without significant cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. Ethanol can also be used. For a related compound, N-Phenylthiourea, the solubility is approximately 30 mg/mL in both DMSO and ethanol.[1][2] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.

Q2: How should I prepare my working solutions for a bioassay?

A2: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions of the stock solution in your aqueous bioassay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing to facilitate dispersion and prevent precipitation. The final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%, and a vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." Here are a few strategies to address this:

  • Lower the Final Concentration: The desired final concentration of your compound may be above its aqueous solubility limit. Try testing a lower concentration range.

  • Increase the Final DMSO Concentration: While keeping it within the tolerated limits for your assay, a slightly higher final DMSO concentration (e.g., from 0.5% to 1%) might be sufficient to maintain solubility.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, perform an intermediate dilution in a solvent mixture with a higher organic content before the final dilution.

  • Employ Solubilizing Agents: The use of excipients like cyclodextrins can encapsulate the hydrophobic compound and increase its aqueous solubility.

Q4: What is the known mechanism of action for this compound?

A4: The precise mechanism of action for this compound is not definitively established in the provided search results. However, thiourea derivatives have been investigated as inhibitors of several enzymes. Two potential targets are tyrosinase and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4][5] Inhibition of these pathways can have implications in melanogenesis and angiogenesis, respectively.

Quantitative Solubility Data

The following table summarizes the approximate solubility of a structurally similar compound, N-Phenylthiourea, which can be used as an estimate for this compound.

Solvent Approximate Solubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Ethanol~30 mg/mL
WaterInsoluble

Data is for N-Phenylthiourea and should be considered as an estimate for this compound.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in bioassays.

Materials:

  • This compound (Molecular Weight: 334.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 334.44 g/mol * 1 mL = 0.0033444 g = 3.34 mg

  • Weigh the compound: Carefully weigh out 3.34 mg of this compound using a calibrated analytical balance and place it into a clean microcentrifuge tube or vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Objective: To prepare serial dilutions of the this compound stock solution in cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of the compound you want to test in your assay (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Calculate Dilutions: For a final concentration of 100 µM from a 10 mM stock, you will need a 1:100 dilution. For a final volume of 1 mL in the well of a culture plate, you would add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

  • Prepare Intermediate Dilutions (if necessary): For lower concentrations, it is often more accurate to perform an intermediate dilution. For example, to get a 1 µM final concentration, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, you can perform a 1:1000 dilution of the intermediate stock into your cell culture medium.

  • Prepare Working Solutions:

    • Label sterile tubes or wells for each concentration.

    • Pipette the required volume of cell culture medium into each tube/well.

    • Add the calculated volume of the DMSO stock solution (or intermediate dilution) to the medium.

    • Mix immediately and thoroughly by gentle pipetting or vortexing to ensure homogeneity and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the compound.

  • Apply to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Intermediate Dilution (Optional) stock->intermediate in DMSO final_dilution Final Dilution in Aqueous Buffer stock->final_dilution intermediate->final_dilution working_solution Working Solution final_dilution->working_solution add_to_assay Add to Bioassay working_solution->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for preparing and using this compound in bioassays.

troubleshooting_flowchart cluster_solubility Solubility Issues cluster_concentration Concentration Issues cluster_protocol Protocol Issues start Precipitation Observed in Bioassay? check_dmso Final DMSO% too low? start->check_dmso Yes end_node Problem Resolved start->end_node No increase_dmso Increase DMSO% (within cell tolerance) check_dmso->increase_dmso Yes check_conc Concentration too high? check_dmso->check_conc No increase_dmso->end_node use_cosolvent Use Co-solvents or Excipients use_cosolvent->end_node lower_conc Lower Final Concentration check_conc->lower_conc Yes check_mixing Improper Mixing? check_conc->check_mixing No lower_conc->end_node check_mixing->use_cosolvent No improve_mixing Improve Mixing Technique check_mixing->improve_mixing Yes improve_mixing->end_node

Caption: Troubleshooting flowchart for addressing precipitation issues.

tyrosinase_pathway cluster_pathway Potential Mechanism: Tyrosinase Inhibition tyrosine L-Tyrosine tyrosinase1 Tyrosinase tyrosine->tyrosinase1 dopa L-DOPA tyrosinase2 Tyrosinase dopa->tyrosinase2 dopaquinone Dopaquinone melanin Melanin dopaquinone->melanin tyrosinase1->dopa tyrosinase2->dopaquinone compound 1-(4-Benzyloxyphenyl)- 2-thiourea compound->tyrosinase1 Inhibition compound->tyrosinase2 Inhibition

Caption: Potential inhibitory action on the tyrosinase signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the synthesis of thiourea derivatives and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thiourea and its derivatives.

Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?

The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1] The reaction is a straightforward nucleophilic addition where the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[2]

  • Thionation of urea using Lawesson's reagent: This method involves converting the carbonyl group in a urea derivative to a thiocarbonyl group.[1][4]

Q2: I am observing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?

Low yields in this reaction can stem from several factors, including the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[1] The following troubleshooting guide can help diagnose and solve the problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Detected check_reagents Check Starting Material Quality (Purity, Stability) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Purity Confirmed reagents_bad Degraded/Impure Reagents check_reagents->reagents_bad Degradation Suspected check_reactivity Assess Reactant Reactivity (Steric Hindrance, Electronic Effects) reagents_ok->check_reactivity solution_reagents Use Fresh/Purified Reagents Store Properly Consider In-Situ Generation reagents_bad->solution_reagents end_node Improved Yield solution_reagents->end_node reactivity_ok Sufficient Reactivity check_reactivity->reactivity_ok No Obvious Issues reactivity_low Low Reactivity check_reactivity->reactivity_low Poor Nucleophile/Electrophile check_conditions Review Reaction Conditions (Solvent, Concentration) reactivity_ok->check_conditions solution_reactivity Increase Temperature Increase Reaction Time Use Microwave Irradiation Add a Non-Nucleophilic Base reactivity_low->solution_reactivity solution_reactivity->end_node conditions_ok Conditions Optimal check_conditions->conditions_ok Standard Protocol conditions_bad Suboptimal Conditions check_conditions->conditions_bad Potential Issues solution_conditions Change Solvent Increase Concentration conditions_bad->solution_conditions solution_conditions->end_node logical_relationships cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Amine Amine Nucleophilicity ReactionRate Reaction Rate Amine->ReactionRate + Isothiocyanate Isothiocyanate Electrophilicity Isothiocyanate->ReactionRate + StericHindrance Steric Hindrance StericHindrance->ReactionRate - Temperature Temperature Temperature->ReactionRate + Time Reaction Time Yield Product Yield Time->Yield + Solvent Solvent Choice Solvent->ReactionRate influences ReactionRate->Yield directly affects

References

Technical Support Center: Spectroscopic Analysis of 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Benzyloxyphenyl)-2-thiourea.

Frequently Asked Questions (FAQs) and Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why do I see broad signals in my ¹H NMR spectrum where I expect sharp singlets for the N-H protons?

A1: The N-H protons of the thiourea moiety are exchangeable and can exhibit broad signals. This broadening is often concentration, solvent, and temperature-dependent. To confirm these are N-H signals, you can perform a D₂O exchange experiment. After adding a drop of D₂O to your NMR tube and shaking it, the broad N-H signals should disappear or significantly decrease in intensity.[1][2][3]

Q2: My aromatic region in the ¹H NMR spectrum is more complex than expected. What could be the cause?

A2: This complexity can arise from a few factors:

  • Impurities: Unreacted starting materials, such as 4-benzyloxylaniline, or byproducts from the synthesis could be present. Compare your spectrum to the spectra of the starting materials to identify any overlapping signals.[1][4]

  • Rotational Isomers (Rotamers): Restricted rotation around the C-N bonds of the thiourea group can lead to the presence of rotamers, which may appear as a set of distinct peaks for the same proton. Recording the spectrum at a higher temperature can often cause these signals to coalesce into a single, averaged peak.[1]

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons. If peaks are overlapping, consider running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆).[3]

Q3: The integration of my ¹H NMR spectrum does not match the expected proton count. Why?

A3: Inaccurate integration can be due to:

  • Broad N-H Peaks: The broad nature of the N-H signals can sometimes lead to inaccurate integration by the NMR software.

  • Residual Solvents: Peaks from residual solvents (e.g., ethyl acetate, acetone) from the purification process can overlap with your product's signals.[1][3]

  • Water: The presence of water in the sample or NMR solvent can affect the baseline and integration.

Infrared (IR) Spectroscopy

Q4: I am not sure if I have successfully synthesized the thiourea derivative. Which IR peaks should I look for?

A4: The key characteristic peaks for this compound include:

  • N-H stretching: Look for one or two bands in the region of 3100-3400 cm⁻¹. These may be broad.

  • C=S stretching (Thioamide I band): A strong band is expected around 1500-1550 cm⁻¹.

  • C-N stretching (Thioamide II band): Another characteristic band should appear in the 1250-1350 cm⁻¹ region.

  • C-O-C stretching: An ether linkage will show a characteristic peak around 1240 cm⁻¹.

The absence of a strong isothiocyanate peak (around 2100 cm⁻¹) from the starting material is also a good indication of a successful reaction.

Q5: My IR spectrum shows a broad absorption in the 3200-3500 cm⁻¹ region. What does this indicate?

A5: A broad peak in this region is often due to the N-H stretching vibrations of the thiourea group, and can also be indicative of intermolecular hydrogen bonding. The presence of residual water or alcohol from the purification process can also contribute to this broadness.

UV-Vis Spectroscopy

Q6: What is the expected UV-Vis absorption for this compound?

A6: For aromatic thioureas, you can expect absorption bands corresponding to π-π* transitions of the aromatic rings and the thiocarbonyl group. Typically, there will be strong absorptions in the range of 200-300 nm. The exact λmax will depend on the solvent used. For thiourea itself, absorption maxima are observed at 196 nm and 236 nm.[5] The extended conjugation in this compound is likely to shift these absorptions to longer wavelengths.

Q7: My UV-Vis spectrum shows unexpected peaks. What could be the reason?

A7: Unexpected peaks can be due to impurities from the synthesis. Aromatic starting materials or byproducts will have their own characteristic UV-Vis absorptions. Running a spectrum of your starting materials can help in identifying these impurities.

Mass Spectrometry (MS)

Q8: What is the expected molecular ion peak for this compound in the mass spectrum?

A8: The molecular formula for this compound is C₁₄H₁₄N₂OS. The expected monoisotopic mass is approximately 258.08 g/mol . You should look for a peak corresponding to [M+H]⁺ at m/z 259.09 in positive ion mode ESI-MS.

Q9: I am seeing a number of fragment ions in my mass spectrum. What are the likely fragmentation patterns?

A9: While a detailed fragmentation study has not been published for this specific molecule, common fragmentation patterns for similar structures include:

  • Cleavage of the benzylic C-O bond, leading to a fragment at m/z 91 (tropylium ion) and a fragment corresponding to the rest of the molecule.

  • Loss of the thiourea side chain.

  • Fragmentation of the thiourea moiety itself.

Summary of Expected Spectroscopic Data

The following table summarizes the expected quantitative data for this compound based on its structure and data from related compounds. Note that these are estimated values and may vary depending on the experimental conditions.

Spectroscopic Technique Parameter Expected Value/Range Notes
¹H NMR (in CDCl₃)Chemical Shift (δ)~ 9.0-10.0 ppm (s, 1H, Ar-NH-C=S)Broad, may be exchangeable with D₂O.
~ 7.5-8.0 ppm (s, 2H, -NH₂)Broad, may be exchangeable with D₂O.
~ 7.2-7.5 ppm (m, 5H, -C₆H₅)Protons of the benzyl group.
~ 6.8-7.1 ppm (m, 4H, -C₆H₄-)Protons of the phenoxy ring.
~ 5.1 ppm (s, 2H, -O-CH₂-)Benzylic protons.
¹³C NMR (in CDCl₃)Chemical Shift (δ)~ 180 ppm (C=S)Thiocarbonyl carbon.
~ 155 ppm (Ar-C-O)
~ 137 ppm (Ar-C)Quaternary carbon of the benzyl group.
~ 127-130 ppm (Ar-C)Aromatic carbons.
~ 115 ppm (Ar-C)
~ 70 ppm (-O-CH₂-)Benzylic carbon.
IR Spectroscopy (KBr pellet)Wavenumber (cm⁻¹)3100-3400 (N-H stretch)
3030 (Aromatic C-H stretch)
2920 (Aliphatic C-H stretch)
~1510 (C=S stretch)Thioamide I band.
~1240 (C-O-C stretch)Ether linkage.
~1330 (C-N stretch)Thioamide II band.
UV-Vis Spectroscopy (in Ethanol)λmax~210-230 nm and ~260-280 nmπ-π* transitions.
Mass Spectrometry (ESI+)m/z259.09 ([M+H]⁺)
91.05 (C₇H₇⁺)Tropylium ion from benzyl group cleavage.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire a ¹H NMR spectrum. If necessary, acquire a ¹³C NMR spectrum. For structural confirmation, 2D NMR experiments like COSY and HSQC can be performed.

  • D₂O Exchange: To identify N-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrument: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm).

4. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy cluster_MS Mass Spectrometry start Spectroscopic Analysis Issue nmr_issue Unexpected NMR Spectrum start->nmr_issue ir_issue Ambiguous IR Spectrum start->ir_issue uv_issue Anomalous UV-Vis Spectrum start->uv_issue ms_issue Mass Spectrum Discrepancy start->ms_issue broad_nh Broad N-H peaks? nmr_issue->broad_nh complex_aromatic Complex aromatic region? nmr_issue->complex_aromatic integration_error Integration incorrect? nmr_issue->integration_error d2o_exchange Perform D2O Exchange broad_nh->d2o_exchange Yes check_impurities_nmr Check for impurities (starting materials, solvents) complex_aromatic->check_impurities_nmr Yes variable_temp_nmr Run at variable temperature (rotamers) complex_aromatic->variable_temp_nmr reprocess_integration Re-process integration, check for solvent peaks integration_error->reprocess_integration Yes check_functional_groups Key functional groups missing/unexpected? ir_issue->check_functional_groups verify_peaks Verify characteristic peaks (N-H, C=S, C-O-C) check_functional_groups->verify_peaks Yes check_impurities_ir Check for starting material peaks (e.g., isothiocyanate) check_functional_groups->check_impurities_ir unexpected_lambda_max Unexpected λmax? uv_issue->unexpected_lambda_max check_impurities_uv Check for aromatic impurities unexpected_lambda_max->check_impurities_uv Yes incorrect_mz Incorrect m/z for [M+H]+? ms_issue->incorrect_mz recalibrate_ms Recalibrate mass spectrometer incorrect_mz->recalibrate_ms Yes check_adducts Check for adducts (e.g., [M+Na]+) incorrect_mz->check_adducts

Caption: Troubleshooting workflow for spectroscopic analysis.

References

How to improve the stability of 1-(4-Benzyloxyphenyl)-2-thiourea solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-(4-Benzyloxyphenyl)-2-thiourea solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Solution turns yellow or develops a precipitate over a short period. Oxidation or photodegradation of the thiourea moiety.Prepare solutions fresh daily and protect from light using amber vials or by wrapping containers in aluminum foil. Consider purging the solvent and the solution with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
Inconsistent results in biological assays. Degradation of this compound in the stock solution or assay medium.Verify the purity of the solid compound before preparing solutions. Prepare fresh stock solutions for each experiment. If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) and perform a stability check before use. Avoid repeated freeze-thaw cycles.
Precipitate forms when adding the compound to aqueous buffers. Poor aqueous solubility of the compound.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. For aqueous buffers, use the stock solution to make final dilutions, ensuring the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that affects the assay (typically <1%).
Loss of compound potency over time in stored solutions. Hydrolysis or thermal degradation.If solutions must be stored, conduct a preliminary stability study to determine the optimal storage conditions (temperature, pH, solvent). For aqueous solutions, ensure the pH is near neutral, as both acidic and alkaline conditions can accelerate the degradation of thiourea compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of thiourea derivatives like this compound in solution are:

  • Oxidation: The thiocarbonyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen.

  • Hydrolysis: The presence of water, especially under acidic or alkaline conditions, can lead to the hydrolysis of the thiourea moiety.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are commonly used solvents for dissolving thiourea derivatives. For biological assays, DMSO is often preferred due to its miscibility with aqueous media and relatively low toxicity at low concentrations. It is crucial to use anhydrous, high-purity solvents to minimize degradation.

Q3: How should I store solutions of this compound to maximize stability?

A3: To maximize stability, solutions should be:

  • Prepared Fresh: Ideally, solutions should be prepared immediately before use.

  • Protected from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Stored at Low Temperatures: For short-term storage, refrigeration (2-8°C) may be adequate. For longer-term storage, freezing at -20°C or -80°C is recommended. However, always perform a stability test to confirm that your compound is stable under these conditions.

  • Under an Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.

Q4: Are there any stabilizers I can add to my this compound solution?

A4: Yes, for certain applications, the addition of stabilizers can be beneficial. Antioxidants can be used to inhibit oxidative degradation. For metal-sensitive thiourea compounds, which can be susceptible to metal-catalyzed degradation, the addition of a chelating agent like EDTA may be helpful. However, the compatibility of any stabilizer with your specific experimental system must be verified.

Q5: How can I check for degradation of my this compound solution?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of the remaining active compound. Visual signs of degradation can include a change in color (e.g., yellowing) or the formation of a precipitate.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a precise amount of solid this compound.

  • Dissolve the compound in a minimal amount of anhydrous, high-purity DMSO to achieve the desired high concentration (e.g., 10 mM or 100 mM).

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

  • Purge the vials with nitrogen or argon before sealing.

  • Store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

  • Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.

Protocol 3: Stability-Indicating HPLC Method

This method is intended to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to improve peak shape) may be necessary. A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
Column Temperature 30°C
Injection Volume 10 µL

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
Solvent Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)> 100
Dichloromethane (DCM)~50
Acetone~20
Ethanol~5
Water< 0.1
Table 2: Hypothetical Stability Data of this compound in DMSO (10 mM) under Different Storage Conditions (Assayed by HPLC)
Storage Condition % Remaining after 1 week % Remaining after 4 weeks
Room Temperature (25°C), Exposed to Light75%50%
Room Temperature (25°C), Protected from Light90%70%
Refrigerated (4°C), Protected from Light98%92%
Frozen (-20°C), Protected from Light> 99%98%

Visualizations

degradation_pathway cluster_degradation Degradation Pathways parent This compound (Stable) oxidation Oxidation Products (e.g., Sulfinic Acid Derivatives) parent->oxidation Oxygen, Metal Ions hydrolysis Hydrolysis Products (e.g., Phenylurea Derivative) parent->hydrolysis Water, Acid/Base photodegradation Photodegradation Products parent->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Pure Compound prep_solution Prepare Solution in Appropriate Solvent start->prep_solution stress_conditions Apply Stress Conditions (Heat, Light, pH, Oxidant) prep_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_evaluation Evaluate Data: - Purity - Degradation Products analysis->data_evaluation conclusion Determine Optimal Storage Conditions data_evaluation->conclusion

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_fresh Fresh Solution cluster_stored Stored Solution issue Issue: Inconsistent Experimental Results check_solution Is the solution fresh? issue->check_solution check_solid Check purity of solid compound check_solution->check_solid Yes check_storage Stored properly? (Dark, Cold, Inert) check_solution->check_storage No check_solvent Use anhydrous, high-purity solvent check_solid->check_solvent run_qc Run QC check (e.g., HPLC) before use check_storage->run_qc

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing Bioavailability of Thiourea-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of thiourea-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many thiourea-based compounds?

A1: The low oral bioavailability of thiourea derivatives often stems from their poor aqueous solubility and, in some cases, low membrane permeability.[1][2][3] The thiourea functional group can participate in strong intermolecular hydrogen bonding, leading to a stable crystalline structure that is difficult to dissolve in gastrointestinal fluids. This dissolution-rate-limited absorption is a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[4][5]

Q2: Which bioavailability enhancement strategies are most effective for thiourea-based compounds?

A2: Several strategies can be employed, broadly categorized as chemical modifications and formulation approaches.

  • Chemical Modifications:

    • Prodrugs: Converting the thiourea derivative into a more soluble or permeable prodrug that metabolizes back to the active parent compound in vivo can be effective.[6][7]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the thiourea compound in a hydrophilic polymer matrix can significantly improve its dissolution rate by presenting it in an amorphous, high-energy state.[1][2][8][9]

    • Cyclodextrin Complexation: Encapsulating the hydrophobic thiourea molecule within the cavity of a cyclodextrin can enhance its aqueous solubility and stability.[10][11][12][13]

    • Nanotechnology: Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area for dissolution.[4][14][15] Encapsulating the compound in nanocarriers like polymeric nanoparticles can also improve absorption and provide targeted delivery.[16][17]

    • Lipid-Based Formulations: For highly lipophilic thiourea compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.

Q3: How much improvement in bioavailability can be expected with these methods?

A3: The degree of enhancement is highly dependent on the specific thiourea compound and the chosen method. However, significant improvements have been reported in the literature for poorly soluble drugs, including thiourea derivatives. For instance, nanoparticle formulations have been shown to increase the bioavailability of some compounds several-fold.

Troubleshooting Guides

Solid Dispersions
Issue/Observation Potential Cause Troubleshooting Steps & Solutions
Low drug loading in the solid dispersion. - Poor miscibility between the drug and the polymer carrier.- High crystallinity of the thiourea compound.- Screen for polymers with better drug-polymer interaction potential.- Use a combination of polymers.- Increase the temperature during hot-melt extrusion (if the drug is thermally stable).- For the solvent evaporation method, use a solvent system that dissolves both drug and polymer well.
Phase separation or crystallization of the drug upon storage. - The amorphous drug is thermodynamically unstable.- Inappropriate polymer selection or drug-to-polymer ratio.- Select a polymer with a high glass transition temperature (Tg).- Increase the polymer concentration to better stabilize the amorphous drug.- Store the solid dispersion under controlled temperature and humidity conditions.
Incomplete drug release during in vitro dissolution. - Poor wettability of the solid dispersion.- Drug recrystallization in the dissolution medium.- Incorporate a surfactant into the solid dispersion formulation.- Use a hydrophilic polymer carrier.- Ensure the dissolution medium provides sink conditions.
Thermal degradation of the thiourea compound during hot-melt extrusion. - The processing temperature is too high.- Use a polymer with a lower melting point or Tg.- Incorporate a plasticizer to reduce the processing temperature.- Consider an alternative method like solvent evaporation if the compound is highly heat-sensitive.
Cyclodextrin Complexation
Issue/Observation Potential Cause Troubleshooting Steps & Solutions
Low complexation efficiency. - Mismatch between the size of the thiourea compound and the cyclodextrin cavity.- Inappropriate preparation method.- Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit.- Optimize the drug-to-cyclodextrin molar ratio.- Try different preparation methods (e.g., kneading, co-precipitation, freeze-drying) as the efficiency can vary.[18][19][20]
Precipitation of the complex from solution. - The solubility of the cyclodextrin or the complex itself is limited.- Use more soluble cyclodextrin derivatives like HP-β-CD.[21]- Adjust the pH of the solution if the drug's solubility is pH-dependent.- Add a water-soluble polymer to stabilize the complex aggregates.[21]
Difficulty in isolating the solid complex. - The complex is highly soluble and does not readily precipitate.- Use freeze-drying (lyophilization) to remove the solvent and obtain a solid powder.[19][22]
Nanosuspensions
Issue/Observation Potential Cause Troubleshooting Steps & Solutions
Particle aggregation or crystal growth during preparation or storage. - Insufficient stabilizer concentration.- Inappropriate stabilizer selection.- Ostwald ripening.- Optimize the type and concentration of stabilizers (surfactants and/or polymers).[23]- A combination of stabilizers often provides better stability.- For wet media milling, ensure sufficient milling time and appropriate bead size.
High polydispersity index (PDI). - Inefficient particle size reduction method.- Presence of larger microparticles.- Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, milling speed).- Filter the nanosuspension to remove larger particles.
Toxicity observed in cell culture or in vivo studies. - Inherent toxicity of the nanoparticles.- Toxicity of the stabilizers used.- Evaluate the toxicity of the formulation components (drug and stabilizers) separately.- Reduce the concentration of stabilizers to the minimum effective level.- Consider using more biocompatible stabilizers.
Difficulty in converting the nanosuspension to a solid dosage form. - Aggregation of nanoparticles upon drying.- Use cryoprotectants (e.g., sugars, polyols) during freeze-drying or spray-drying to prevent particle aggregation.[4]

Quantitative Data Summary

The following table summarizes the reported quantitative improvements in the bioavailability of poorly soluble compounds, including a thiourea derivative, using nanoparticle-based formulations.

Compound Formulation Parameter Improvement (vs. Microparticle/Pure Drug) Reference
Thiadiazole Derivative (301029)NanosuspensionAUC (0→8h)~4-fold increase[15]
Thiadiazole Derivative (301029)NanosuspensionAbsolute Oral Bioavailability99% (vs. 23% for microparticle)[15]
DanazolNanosuspensionAUC (0-24h)1.6-fold increase[14]
CilostazolNanosuspensionAUC (0-24h)4.4-fold increase[14]
New Thiourea Derivative (in vitro)PLGA NanoparticlesSelectivity Index (SI)68.49 (vs. 30.14 for reference drug)[16][17]

Experimental Protocols

Preparation of Solid Dispersions by Solvent Evaporation
  • Dissolution: Dissolve the thiourea-based compound and the chosen hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution of both components.[24][25]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent thermal degradation of the compound.

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

Preparation of Cyclodextrin Inclusion Complexes by Kneading
  • Mixing: Place the cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a mortar.

  • Wetting: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the cyclodextrin and triturate to obtain a homogeneous paste.[18][20]

  • Drug Incorporation: Gradually add the thiourea-based compound to the paste while continuing to knead for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to get a uniform powder.

Preparation of Nanosuspensions by Wet Media Milling
  • Pre-suspension: Disperse the thiourea-based compound in an aqueous solution containing the selected stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[14]

  • Milling: Add the pre-suspension and milling media (e.g., zirconium oxide beads) to a milling chamber.

  • Size Reduction: Mill the suspension at a high speed for a predetermined duration. The milling process reduces the particle size of the drug to the nanometer range.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A Dissolve Thiourea Compound & Polymer in Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization & Sieving C->D E Solid-State Analysis (DSC, XRD) D->E F In Vitro Dissolution Testing D->F G In Vivo Pharmacokinetic Study (Animal Model) F->G H Bioavailability Assessment (AUC, Cmax) G->H

Caption: Workflow for Solid Dispersion Formulation and Evaluation.

signaling_pathway_bioavailability cluster_methods Bioavailability Enhancement Methods compound Poorly Soluble Thiourea Compound sd Solid Dispersion compound->sd cd Cyclodextrin Complexation compound->cd nano Nanosuspension compound->nano dissolution Increased Dissolution Rate & Apparent Solubility sd->dissolution cd->dissolution nano->dissolution absorption Enhanced GI Absorption dissolution->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

References

Technical Support Center: Refinement of Experimental Protocols for Testing Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for testing thiourea derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with thiourea derivatives, offering potential causes and solutions in a question-and-answer format.

Question: My synthesized thiourea derivative shows low or no biological activity. What are the potential reasons and how can I troubleshoot this?

Answer: Low bioactivity can stem from several factors, ranging from the compound's integrity to the experimental setup. A systematic approach to troubleshooting is crucial.[1]

  • Compound Integrity:

    • Incorrect Structure or Impurities: It is essential to first confirm the chemical structure and purity of your synthesized compound using methods like ¹H and ¹³C NMR and mass spectrometry.[1] Impurities can interfere with the assay or the compound's activity. Purification through recrystallization or column chromatography may be necessary.[2]

    • Degradation: Some thiourea derivatives can be unstable. Ensure proper storage conditions (cool, dark, and dry) and consider using freshly prepared compounds for your experiments.[2]

  • Solubility Issues:

    • Poor Solubility in Assay Medium: Thiourea derivatives can have limited solubility in aqueous buffers, leading to precipitation and an inaccurate assessment of activity.[1]

      • Visual Inspection: Prepare a stock solution in an organic solvent like DMSO and then dilute it to the final assay concentration. Visually check for any cloudiness or precipitate.[1]

      • Light Scattering: For sub-visible precipitation, use a plate reader to measure light scattering.[1]

    • Solutions:

      • Optimize the concentration of the organic solvent (e.g., DMSO) in the final assay medium, typically keeping it below 0.5% to avoid solvent-induced toxicity.[1]

      • Consider the use of solubility-enhancing excipients, if compatible with your assay.

  • Assay-Related Problems:

    • Incorrect Assay Choice: The selected biological assay may not be suitable for your compound's expected mechanism of action. Review the literature for assays used with similar thiourea derivatives.

    • Assay Conditions: Optimize assay parameters such as incubation time, temperature, and reagent concentrations.

    • Cell Line Sensitivity: If using cell-based assays, the chosen cell line may not be sensitive to your compound. Consider screening against a panel of different cell lines.[3]

Question: I am observing inconsistent results in my enzyme inhibition assays with thiourea derivatives. What could be the cause?

Answer: Inconsistent results in enzyme inhibition assays can be frustrating. Here are some common causes and solutions:

  • Compound Precipitation: As mentioned above, poor solubility can lead to variable concentrations of the active compound in the assay wells.

  • Thiol Reactivity: The thiourea moiety contains a sulfur atom that can be reactive. Your compound might be interacting non-specifically with components of the assay, such as proteins containing cysteine residues.

    • Control Experiments: Include control experiments with and without the enzyme to assess non-specific interactions.

  • Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition, meaning the potency increases with the pre-incubation time with the enzyme. Investigate different pre-incubation times to check for this effect.

  • Reagent Stability: Ensure all reagents, including the enzyme and substrate, are fresh and have been stored correctly. Enzyme activity can decrease over time.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological activities reported for thiourea derivatives?

A1: Thiourea derivatives are a versatile class of compounds with a wide range of reported biological activities, including anticancer, antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and enzyme inhibitory properties.[4][5]

Q2: How do I choose an appropriate starting concentration for my in vitro assays?

A2: A good starting point is to look at the literature for IC50 or MIC values of structurally similar thiourea derivatives.[4][5] If no data is available, a common approach is to perform a broad-range dose-response experiment, for example, from 0.01 µM to 100 µM, to determine the potency range of your compound.

Q3: What are some key signaling pathways targeted by anticancer thiourea derivatives?

A3: Numerous studies have shown that the antitumor activity of thiourea derivatives arises from their ability to target multiple signaling pathways involved in cancer development.[4] One of the key pathways mentioned is the RAS-RAF-MAPK signaling cascade.[4]

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK (ERK) MAPK (ERK) MEK->MAPK (ERK) Proliferation, Survival Proliferation, Survival MAPK (ERK)->Proliferation, Survival Thiourea Derivative Thiourea Derivative Thiourea Derivative->RAF Inhibition

Caption: RAS-RAF-MAPK signaling pathway and a potential point of inhibition by thiourea derivatives.

Q4: Are there any common side effects or toxicities associated with thiourea derivatives?

A4: While many thiourea derivatives show promising therapeutic potential, some can exhibit toxicity. Prolonged use of certain thiourea derivatives, such as those used as antithyroid agents, can lead to side effects like agranulocytosis and hepatotoxicity.[6] In early-stage drug development, it is crucial to assess cytotoxicity against normal cell lines to determine the selectivity of the compound.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of thiourea derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivative in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control wells (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[1]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Thiourea Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A simplified workflow for the MTT cell viability assay.

Urease Inhibition Assay

This assay is used to screen thiourea derivatives for their potential to inhibit the activity of the urease enzyme.

Methodology:

  • Incubation Mixture: In a 96-well plate, prepare a mixture containing buffer, the urease enzyme, and various concentrations of the thiourea derivative. Incubate this mixture for a specific time (e.g., 10 minutes at 37°C).[8]

  • Substrate Addition: Add urea, the enzyme's substrate, to initiate the reaction and incubate the plate again.[8]

  • Reaction Measurement: Determine the urease activity by measuring the amount of ammonia produced. This is often done using a colorimetric method, such as the Berthelot reaction.[8]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a thiourea derivative against various bacterial and fungal strains.[9]

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the thiourea derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Data Presentation

The following tables summarize quantitative data for the biological activity of various thiourea derivatives as reported in the literature.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[4]
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14[5]
Bis-thiourea structureHuman leukemiaas low as 1.50[5]
3-(3,4-Dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)thioureaSW480 (Colon)1.5[3]
3-(3,4-Dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)thioureaSW620 (Colon)2.9[3]

Table 2: Enzyme Inhibition by Thiourea Derivatives

Derivative ClassEnzymeIC50 (µM)Reference
N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesButyrylcholinesterase (BChE)Good inhibition (better than galantamine)[11][12]
N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesTyrosinaseGood inhibition[11][12]
N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesα-Amylase & α-GlucosidaseGood inhibition[11][12]
Isoquinoline thiourea derivativeTyrosinase119.22 (Ki)[13]

Table 3: Antimicrobial Activity of Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-acyl thiourea derivativeE. coli625 (MBIC)[14]
Thiourea derivative TD4S. aureus (MRSA)2[10]
Thiazole-containing thioureasS. aureus0.78 - 3.125[15]
Tris-thiourea derivativesVarious bacteria>5000 - 1250[14]

References

Validation & Comparative

Unveiling the Antimicrobial Potential of 1-(4-Benzyloxyphenyl)-2-thiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of 1-(4-Benzyloxyphenyl)-2-thiourea against other reported thiourea derivatives, supported by experimental data and detailed protocols. While specific antimicrobial data for this compound is not extensively available in the reviewed literature, this comparison with structurally related compounds offers valuable insights into its potential efficacy and guides future research directions.

Comparative Antimicrobial Activity of Thiourea Derivatives

The antimicrobial efficacy of thiourea derivatives is significantly influenced by the nature and position of substituents on their phenyl rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against a panel of clinically relevant bacteria and fungi, providing a benchmark for assessing the potential activity of this compound.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Thiourea Derivatives
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaStaphylococcus aureus32[1]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaStaphylococcus aureus32[1]
Thiourea Derivative TD4Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16[2]
1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thioureaStaphylococcus aureus4 - 32
Thiourea-uracil derivative (TUU-08)Aspergillus niger7.5 ± 2.11[3]
Reference Antibiotics
AmikacinGram-positive bacteriaVaries[4]
GentamycinGram-negative bacteriaVaries[4]
NystatinFungiVaries[4]

Experimental Protocols

The determination of the antimicrobial activity of the compounds listed above was primarily conducted using the broth microdilution method. This standard technique allows for the quantitative assessment of the lowest concentration of a substance that inhibits the visible growth of a microorganism.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on an appropriate agar medium overnight.
  • A suspension of the microorganism is prepared in sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[5]
  • This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration.[5]

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[6]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.[5]
  • The final volume in each well is typically 100 µL or 200 µL.
  • The plates are covered and incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[6]

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity or the formation of a cell pellet at the bottom of the well.[6]
  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][6]

5. Controls:

  • Growth Control: Wells containing only the broth medium and the microbial inoculum to ensure the viability of the microorganism.
  • Sterility Control: Wells containing only the broth medium to check for contamination.
  • Reference Antibiotic: A standard antibiotic with known activity against the test organism is included to validate the assay.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in antimicrobial testing and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture (Overnight) B Prepare Microbial Suspension (0.5 McFarland) A->B E Inoculate Microtiter Plate with Microbial Suspension B->E C Prepare Compound Stock Solution D Serial Dilutions of Compound in Microtiter Plate C->D D->E F Incubate Plate (e.g., 37°C, 16-20h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC Determination.

Proposed_Antimicrobial_Mechanism_of_Thioureas cluster_bacterial_cell Bacterial Cell Thiourea Thiourea Derivative (e.g., this compound) Enzyme1 DNA Gyrase Thiourea->Enzyme1 Inhibition Enzyme2 Dihydrofolate Reductase (DHFR) Thiourea->Enzyme2 Inhibition Process1 DNA Replication Enzyme1->Process1 Process2 Folic Acid Synthesis Enzyme2->Process2 Outcome Inhibition of Bacterial Growth and Cell Death Process1->Outcome Process2->Outcome

Caption: Potential Mechanism of Action.

Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, studies on other thiourea derivatives suggest several potential targets within microbial cells. A prominent proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some thioureas have been shown to target DNA gyrase, an enzyme crucial for DNA replication, and dihydrofolate reductase (DHFR), which is vital for folic acid synthesis and subsequently, nucleotide production.[3][7] By inhibiting these key enzymes, thiourea derivatives can effectively halt bacterial growth and proliferation. The benzyloxy-phenyl moiety in the target compound may influence its binding affinity to these enzymatic targets, a hypothesis that warrants further investigation through molecular docking and enzymatic assays.

References

The Pivotal Role of the Benzyloxy Phenyl Moiety: A Comparative Guide to the Structure-Activity Relationship of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1-(4-Benzyloxyphenyl)-2-thiourea derivatives and their analogues reveals critical insights into their biological activities. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery and development efforts.

The thiourea scaffold is a versatile pharmacophore that has been extensively explored in the development of novel therapeutic agents. The introduction of a 1-(4-Benzyloxyphenyl) moiety has been shown to be a key determinant of biological activity in various classes of compounds. This guide delves into the SAR of this compound derivatives and related structures, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these promising compounds.

Comparative Analysis of Biological Activity

The biological activity of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

The cytotoxic effects of thiourea derivatives and related compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a substance's potency in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa3.6[1]
MCF-75.2[1]
2 N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7< IC50 of reference[2]
3 Diarylthiourea derivative 4MCF-7338.33 ± 1.52[3]
4 N,N'-diarylurea derivative 1MCF-7726.61 ± 1.29[3]
5 N,N'-diarylurea derivative 2MCF-7527.21 ± 1.28[3]
6 N,N'-diarylurea derivative 3MCF-7619.68 ± 4.33[3]
7 N,N'-diarylurea derivative 5MCF-7567.83 ± 4.28[3]
8 N,N'-diarylurea derivative 6MCF-7711.88 ± 2.5[3]

SAR Insights for Anticancer Activity: The data suggests that the presence of a benzyloxyphenyl group can confer potent anticancer activity, as seen in compound 1 .[1] For the thiourea series, substitutions on the phenyl rings play a crucial role. For instance, a t-butylbenzoyl group in compound 2 resulted in better activity against MCF-7 cells compared to the reference compound.[2] A comparative analysis of diarylthiourea and diarylurea derivatives (compounds 3-8 ) reveals that the thiourea moiety in compound 4 is significantly more potent than the urea analogues against MCF-7 breast cancer cells.[3]

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
9a 1-octanoyl-3-(phenyl)thioureaS. aureus>1000[4]
9b 1-octanoyl-3-(p-tolyl)thioureaS. aureus500[4]
9c 1-octanoyl-3-(4-fluorophenyl)thioureaS. aureus250[4]
10a Thiazole-containing thioureaS. aureus>12.5[5]
10c Thiazole-containing thioureaS. aureus0.78[5]
10g Thiazole-containing thioureaS. aureus0.78[5]
10h Thiazole-containing thioureaS. aureus0.78[5]

SAR Insights for Antimicrobial Activity: The antimicrobial activity of 1-octanoyl-3-aryl thioureas is influenced by the substituent on the aryl ring. While the unsubstituted phenyl derivative (9a ) was inactive, the introduction of a methyl (9b ) or a fluoro group (9c ) at the para position led to a notable increase in activity against S. aureus.[4] Furthermore, the incorporation of a thiazole ring into the thiourea scaffold, as seen in compounds 10c , 10g , and 10h , resulted in potent antibacterial activity, with MIC values as low as 0.78 µg/mL.[5]

Enzyme Inhibitory Activity

Thiourea derivatives have been identified as potent inhibitors of various enzymes, including urease and tyrosinase.

Compound IDStructureIC50 (µM)Reference
11a 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea0.0019 ± 0.0011[6]
11b N-monosubstituted thiourea (b19)0.16 ± 0.05[7]
Thiourea (Standard) 4.7455 ± 0.0545[6]

SAR Insights for Urease Inhibition: The 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivative 11a exhibited exceptionally potent urease inhibition, being significantly more active than the standard inhibitor, thiourea.[6] Similarly, the N-monosubstituted thiourea 11b also demonstrated potent inhibition.[7] These findings highlight the importance of the substitution pattern on the thiourea scaffold for potent urease inhibitory activity.

Compound IDStructureIC50 (µM)Reference
12a Indole–thiourea derivative (4b)5.9 ± 2.47[8]
12b Benzimidazole/thiazolidin-4-one hybrid (3g)80.93[9]
Kojic Acid (Standard) 16.4 ± 3.53[8]

SAR Insights for Tyrosinase Inhibition: The indole-thiourea derivative 12a showed more potent tyrosinase inhibitory activity than the standard inhibitor, kojic acid, indicating that the indole moiety is a favorable substituent.[8] In contrast, the benzimidazole/thiazolidin-4-one hybrid 12b also demonstrated significant tyrosinase inhibition.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Synthesis of 1-(4-Benzyloxyphenyl)-3-aryl-2-thiourea Derivatives

The general synthetic pathway for the preparation of 1-(4-Benzyloxyphenyl)-3-aryl-2-thiourea derivatives involves the reaction of 4-benzyloxyphenyl isothiocyanate with a variety of substituted anilines.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 4-Benzyloxyphenyl isothiocyanate Reaction Nucleophilic Addition Reactant1->Reaction Reactant2 Substituted Aniline (Ar-NH2) Reactant2->Reaction Product 1-(4-Benzyloxyphenyl)-3-aryl-2-thiourea Reaction->Product

Caption: Synthetic route for 1-(4-Benzyloxyphenyl)-3-aryl-2-thiourea derivatives.

Procedure:

  • A solution of the appropriately substituted aniline (1.0 mmol) in a suitable solvent (e.g., acetone, THF) is prepared.

  • To this solution, 4-benzyloxyphenyl isothiocyanate (1.0 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-Benzyloxyphenyl)-3-aryl-2-thiourea derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow of the MTT assay for cytotoxicity testing.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth_Microdilution_Workflow Start Prepare serial dilutions of compounds in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC Determine MIC as the lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 × 10^5 CFU/mL in each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Urease Inhibition Assay

The inhibitory activity against urease is typically determined by measuring the amount of ammonia produced using the indophenol method.

Urease_Inhibition_Assay Start Prepare reaction mixture (Buffer, Urease, Compound) Pre_incubate Pre-incubate at 30°C for 15 min Start->Pre_incubate Add_Substrate Add Urea (Substrate) Pre_incubate->Add_Substrate Incubate Incubate at 30°C for 50 min Add_Substrate->Incubate Add_Reagents Add Phenol and Alkali Reagents Incubate->Add_Reagents Develop_Color Incubate at 63°C for 10 min Add_Reagents->Develop_Color Measure Measure absorbance at 625 nm Develop_Color->Measure

References

A Comparative Analysis of the Anticancer Potential of 1-(4-Benzyloxyphenyl)-2-thiourea and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, both established chemotherapeutics like cisplatin and novel synthetic compounds such as 1-(4-Benzyloxyphenyl)-2-thiourea are subjects of intense investigation. This guide provides a comparative overview of their anticancer effects, drawing upon experimental data from various studies to highlight their mechanisms of action, cytotoxicity, and induction of apoptosis. While direct comparative studies on this compound and cisplatin are limited, this report synthesizes available data on potent thiourea derivatives as a surrogate for comparison against the well-documented effects of cisplatin.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative thiourea derivatives and cisplatin against various human cancer cell lines, as reported in different studies. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Thiourea Derivative (Representative) SW620Metastatic Colon Cancer1.5[1]
SW480Primary Colon Cancer9.0[1]
K-562Chronic Myelogenous Leukemia6.3[1]
PC3Prostate Cancer6.9[2]
Cisplatin SW620Metastatic Colon Cancer>16.5 (less effective than some thioureas)[2]
YAPCPancreatic Ductal Adenocarcinoma56.7[3]
PANC-1Pancreatic Ductal Adenocarcinoma100[3]
BxPC-3Pancreatic Ductal Adenocarcinoma5.96[3]
MIA PaCa-2Pancreatic Ductal Adenocarcinoma7.36[3]

Note: The data presented are from separate studies and serve as a representative comparison. Direct head-to-head experimental results may vary.

Mechanisms of Anticancer Action

Thiourea Derivatives: Targeting Signaling Pathways

Thiourea derivatives exhibit a range of anticancer activities, often attributed to their ability to inhibit key signaling pathways crucial for cancer cell proliferation and survival.[2][4] A primary mechanism for many thiourea compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] By blocking EGFR, these compounds can suppress the activation of downstream effectors like Erk1/2 and AKT, leading to reduced cell proliferation.[4][5] Furthermore, many thiourea derivatives have been shown to be potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest, further contributing to their antitumor effects.[5] Some derivatives also show inhibitory activity against other receptor tyrosine kinases such as VEGFR2.[1]

Cisplatin: DNA Damage and Apoptosis Induction

Cisplatin, a cornerstone of chemotherapy, exerts its cytotoxic effects primarily by inducing DNA damage in cancer cells.[6] It forms intra-strand and inter-strand crosslinks in DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis.[6] The induction of apoptosis by cisplatin can also be mediated by the generation of reactive oxygen species (ROS), although some studies suggest that in certain cell types, apoptosis can occur independently of oxidative stress.[7][8] Cisplatin-induced apoptosis involves the activation of caspases, a family of proteases that execute the apoptotic program.[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic effects of the compounds, a common method is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiourea derivatives or cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assessment by Flow Cytometry

The induction of apoptosis is frequently quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Visualizing Molecular Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_0 Thiourea Derivative Action Thiourea Thiourea Derivative EGFR EGFR Thiourea->EGFR Inhibition Apoptosis_T Apoptosis Thiourea->Apoptosis_T Induction Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Signaling pathway inhibited by thiourea derivatives.

cluster_1 Cisplatin Mechanism of Action Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA ROS ROS Production Cisplatin->ROS DNA_damage DNA Crosslinks DNA->DNA_damage Damage Replication_block Replication/Transcription Block DNA_damage->Replication_block Caspases Caspase Activation Replication_block->Caspases ROS->Caspases Apoptosis_C Apoptosis Caspases->Apoptosis_C

Caption: Mechanism of action for cisplatin.

cluster_2 Cytotoxicity & Apoptosis Experimental Workflow cluster_3 Cytotoxicity (MTT Assay) cluster_4 Apoptosis (Flow Cytometry) Start Cancer Cell Culture Treatment Treat with Compound (Thiourea or Cisplatin) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Harvest Harvest Cells Incubation->Harvest MTT_read Measure Absorbance MTT_add->MTT_read IC50 Calculate IC50 MTT_read->IC50 Stain Stain with Annexin V/PI Harvest->Stain FACS Analyze by Flow Cytometry Stain->FACS

Caption: General workflow for in vitro anticancer assays.

References

Unveiling the Protective Action of 1-(4-Benzyloxyphenyl)-2-thiourea as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanism and performance of 1-(4-Benzyloxyphenyl)-2-thiourea as a corrosion inhibitor, benchmarked against alternative compounds. This guide synthesizes experimental data to provide a clear comparison of their efficacy.

The quest for effective corrosion inhibitors is paramount in preserving the integrity of metallic materials across various industries. Thiourea derivatives have emerged as a promising class of organic inhibitors due to their ability to form protective films on metal surfaces.[1] This guide focuses on the mechanistic validation of this compound, a representative thiourea derivative, and compares its performance with other established corrosion inhibitors.

The primary mechanism by which thiourea derivatives, including this compound, inhibit corrosion is through adsorption onto the metal surface. This process is facilitated by the presence of heteroatoms such as sulfur and nitrogen, which possess lone pairs of electrons available for sharing with the vacant d-orbitals of the metal.[1][2] This interaction can be classified as either physisorption, involving electrostatic forces between the charged metal surface and the inhibitor molecule, or chemisorption, which entails the formation of coordinate covalent bonds.[1] The adsorbed inhibitor molecules form a protective barrier that isolates the metal from the corrosive environment, thereby stifling both anodic and cathodic reactions.[2]

Comparative Performance of Corrosion Inhibitors

To contextualize the efficacy of this compound, its performance, represented by closely related thiourea derivatives, is compared with other classes of corrosion inhibitors, namely triazole and imidazole derivatives. The following tables summarize key performance data obtained from various experimental techniques.

Table 1: Performance of Thiourea Derivatives as Corrosion Inhibitors

Thiourea DerivativeCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Measurement Technique
1-Phenyl-2-thiourea (PTU)1.0 M HCl5 x 10⁻³ M6098.96Potentiodynamic Polarization
1,3-Diisopropyl-2-thiourea (ITU)1.0 M HCl5 x 10⁻³ M6092.65Potentiodynamic Polarization
1-Benzyl-3-phenyl-2-thiourea (BPTU)1.0 M HCl2 x 10⁻⁴ M3094.30Potentiodynamic Polarization
1-Benzyl-3-phenyl-2-thiourea (BPTU)1.0 M HCl2 x 10⁻⁴ M3094.99Electrochemical Impedance Spectroscopy
Phenyl thiourea (PHTU)15% HCl2 mmol/LNot Specified>83Weight Loss
Benzoyl thiourea (BOTU)15% HCl2 mmol/LNot Specified>83Weight Loss
Bis thiourea phthalato nickel (II) complex0.1 M HCl3 ppm2595.23Not Specified

Data sourced from multiple studies for representative comparison.[3][4][5][6]

Table 2: Performance of Alternative Corrosion Inhibitors

Inhibitor ClassInhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Measurement Technique
Triazole Derivatives (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)1 M HCl10⁻³ M94.6Electrochemical Impedance Spectroscopy
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)1 M HCl10⁻³ M91.8Electrochemical Impedance Spectroscopy
1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT)1% HCl50 ppm>95Not Specified
Imidazole Derivatives 1H-benzimidazole (BIM)0.1M HNO₃10⁻² M>94Not Specified
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1)1% NaCl80 ppmNot Specified (Maximum Corrosion Inhibition)Electrochemical Impedance Spectroscopy
Levamisole (LMS)H₂SO₄8 mM99.03Not Specified

Data sourced from multiple studies for representative comparison.[7][8][9][10][11]

Experimental Validation Protocols

The validation of a corrosion inhibitor's mechanism and efficiency relies on a suite of well-defined experimental protocols. The most common and informative methods are detailed below.

Gravimetric Method (Weight Loss)

This technique provides a direct measure of the corrosion rate by quantifying the loss in mass of a metal coupon after exposure to a corrosive environment, with and without the inhibitor.

Protocol:

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with progressively finer grades of emery paper, degreased with a suitable solvent like acetone, washed with deionized water, and thoroughly dried.

  • Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical means.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • %IE = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of both anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution (with and without inhibitor), and the OCP is allowed to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate.

  • Data Analysis: The resulting current is plotted against the applied potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100

      • Where i_corr₀ is the corrosion current density without the inhibitor and i_corrᵢ is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.

  • OCP Stabilization: The system is allowed to reach a steady-state OCP.

  • Impedance Measurement: A small amplitude AC voltage is applied to the working electrode over a wide range of frequencies. The resulting AC current and the phase shift between the voltage and current are measured.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition. The inhibition efficiency can be calculated using the R_ct values:

    • %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100

      • Where R_ctᵢ is the charge transfer resistance with the inhibitor and R_ct₀ is the charge transfer resistance without the inhibitor.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the validation of this compound as a corrosion inhibitor, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Steel) Inhibitor This compound Metal Fe Inhibitor->Metal Adsorption (Physisorption/Chemisorption) - S, N heteroatoms donate electrons - π-electrons from benzene rings interact Protective_Film Protective Inhibitor Film H_plus H+ H_plus->Metal Cathodic Reaction (Reduction) 2H+ + 2e- -> H2 Cl_minus Cl- Metal->Metal Protective_Film->Metal Blocks Active Sites Inhibits Anodic & Cathodic Reactions

Caption: Proposed mechanism of corrosion inhibition by this compound.

G cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Prep_Coupons Prepare Metal Coupons (Polish, Degrease, Dry) Weight_Loss Weight Loss Measurement (ASTM G31) Prep_Coupons->Weight_Loss PDP Potentiodynamic Polarization Prep_Coupons->PDP EIS Electrochemical Impedance Spectroscopy Prep_Coupons->EIS Prep_Solutions Prepare Corrosive Solutions (With and Without Inhibitor) Prep_Solutions->Weight_Loss Prep_Solutions->PDP Prep_Solutions->EIS Calc_CR_IE Calculate Corrosion Rate (CR) and Inhibition Efficiency (%IE) Weight_Loss->Calc_CR_IE Characterize Surface Characterization (SEM, etc.) Weight_Loss->Characterize Analyze_Tafel Analyze Tafel Plots (Determine icorr, Ecorr, Inhibitor Type) PDP->Analyze_Tafel PDP->Characterize Model_EIS Model EIS Data (Determine Rct, Cdl) EIS->Model_EIS Validate Validate Mechanism of Action Calc_CR_IE->Validate Analyze_Tafel->Validate Model_EIS->Validate Characterize->Validate

Caption: Experimental workflow for validating the corrosion inhibition mechanism.

References

Comparative Analysis of 1-(4-Benzyloxyphenyl)-2-thiourea: In Vivo vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the biological evaluation of the specific compound 1-(4-Benzyloxyphenyl)-2-thiourea. Despite extensive searches for its in vivo and in vitro efficacy, no dedicated studies providing experimental data, protocols, or signaling pathway analyses for this particular molecule were identified.

While the broader class of thiourea derivatives has been the subject of numerous investigations, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory effects, these findings cannot be directly extrapolated to this compound without specific experimental validation.

This guide, therefore, serves to highlight the absence of available data and underscores the necessity for future research to elucidate the potential therapeutic properties of this compound. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the lack of primary research on this compound.

Researchers, scientists, and drug development professionals interested in this molecule should consider this an open area for investigation. Future studies would need to establish foundational in vitro data before proceeding to in vivo models.

Hypothetical Experimental Workflow for Future Studies

Should research on this compound be undertaken, a logical experimental progression would be necessary to compare its in vitro and in vivo efficacy. The following workflow is a proposed model for such an investigation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis and Characterization Compound Synthesis and Characterization Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis and Characterization->Cytotoxicity Assays Initial Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays->Enzyme Inhibition Assays Determine Non-toxic Concentrations Cell-based Functional Assays Cell-based Functional Assays Enzyme Inhibition Assays->Cell-based Functional Assays Identify Potential Targets Mechanism of Action Studies Mechanism of Action Studies Cell-based Functional Assays->Mechanism of Action Studies Elucidate Cellular Effects Data Comparison Comparative Analysis Cell-based Functional Assays->Data Comparison Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Guide In Vivo Design Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Establish Relevant Model Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Determine Dosing Regimen Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Assess Therapeutic Effect Efficacy Studies->Data Comparison

Caption: Proposed experimental workflow for the evaluation of this compound.

This generalized workflow illustrates the logical progression from initial compound synthesis and in vitro screening to more complex in vivo studies, culminating in a comparative analysis of the data.

At present, a comparative guide on the in vivo and in vitro efficacy of this compound cannot be provided due to the absence of published research. The scientific community is encouraged to undertake foundational studies to characterize the biological activity of this compound. Such research would be essential to determine its potential as a therapeutic agent and would provide the necessary data for the comprehensive comparisons requested by researchers and drug development professionals.

Cross-Validation of Analytical Methods for 1-(4-Benzyloxyphenyl)-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification and characterization of 1-(4-Benzyloxyphenyl)-2-thiourea, a compound of interest in pharmaceutical research. The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and reliability across different analytical platforms.[1][2] This document outlines detailed experimental protocols, presents comparative performance data, and visualizes workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Analytical Cross-Validation

Analytical method cross-validation is the process of assessing the equivalency of two or more analytical methods.[2] This is crucial when transferring methods between laboratories, comparing results from different techniques (e.g., HPLC vs. UV-Vis), or when a new method is introduced to replace an existing one.[1] The goal is to ensure that the reported concentrations or properties of a substance are consistent and reliable, regardless of the analytical method employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm, a common absorption maximum for thiourea derivatives.[5][6]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Performance Characteristics

The performance of the HPLC method is summarized in the table below. This data is representative of typical validation parameters for related thiourea compounds.[3][7]

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Specificity No interference from common excipients

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique for the quantification of compounds that absorb ultraviolet or visible light. While less specific than HPLC, it can be a valuable tool for rapid analysis and for samples with a simple matrix.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Wavelength Scan: A scan from 200 nm to 400 nm is performed to determine the wavelength of maximum absorbance (λmax). For thiourea derivatives, a λmax around 236 nm is expected.[6]

  • Standard Preparation: A stock solution of this compound is prepared in the chosen solvent and serially diluted to create calibration standards.

  • Measurement: The absorbance of the standards and samples is measured at the determined λmax.

Performance Characteristics

The performance of the UV-Vis spectrophotometric method is summarized below. This data reflects typical performance for the analysis of aromatic compounds.

ParameterResult
Linearity (R²) > 0.995
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Specificity Susceptible to interference from other UV-absorbing compounds

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the qualitative analysis and structural confirmation of this compound. It provides a molecular fingerprint by identifying the vibrational frequencies of functional groups.

Experimental Protocol: FTIR
  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., chloroform).

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Characteristic Vibrational Frequencies

The expected characteristic peaks for this compound are presented in the table below, based on typical values for thiourea and related aromatic compounds.[8][9][10]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch 3400 - 3100
Aromatic C-H Stretch 3100 - 3000
C=O (Amide I) Not directly present, but N-C=S has complex vibrations
C=S Stretch 1300 - 1100
C-N Stretch 1400 - 1200
Aromatic C=C Stretch 1600 - 1450
C-O (Ether) Stretch 1250 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for the unambiguous identification of this compound.

Experimental Protocol: NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

Expected Chemical Shifts

The following table outlines the expected chemical shift regions for the protons and carbons in this compound, based on data for similar structures.[10][11][12]

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H N-H (Thiourea)9.0 - 12.0
¹H Aromatic Protons6.8 - 7.5
¹H -O-CH₂- (Benzyl)~5.1
¹³C C=S (Thiourea)175 - 185
¹³C Aromatic Carbons110 - 160
¹³C -O-CH₂- (Benzyl)~70

Visualizing the Workflow and Cross-Validation Logic

To better illustrate the relationship between these analytical methods and the process of cross-validation, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output Sample 1-(4-Benzyloxyphenyl)- 2-thiourea Sample HPLC HPLC Analysis (Quantitative) Sample->HPLC UV_Vis UV-Vis Analysis (Quantitative) Sample->UV_Vis FTIR FTIR Analysis (Qualitative) Sample->FTIR NMR NMR Analysis (Qualitative) Sample->NMR HPLC_Data Concentration, Purity HPLC->HPLC_Data UV_Vis_Data Concentration UV_Vis->UV_Vis_Data FTIR_Data Structural Info FTIR->FTIR_Data NMR_Data Structural Info NMR->NMR_Data

Caption: Experimental workflow for the analysis of this compound.

cross_validation_logic MethodA Primary Method (e.g., HPLC) Comparison Compare Results (Statistical Analysis) MethodA->Comparison MethodB Secondary Method (e.g., UV-Vis) MethodB->Comparison Acceptance Results within Acceptance Criteria? Comparison->Acceptance Validated Methods are Cross-Validated Acceptance->Validated Yes Investigation Investigate Discrepancies Acceptance->Investigation No

Caption: Logical flow for the cross-validation of two analytical methods.

Conclusion

The selection of an analytical method for this compound depends on the specific requirements of the analysis. HPLC offers the highest degree of specificity and sensitivity for quantitative analysis and is recommended for complex matrices and regulatory submissions. UV-Vis spectrophotometry provides a rapid and cost-effective alternative for routine analysis of simpler sample matrices. FTIR and NMR are essential for the unambiguous structural confirmation of the compound.

Effective cross-validation between these methods, particularly between HPLC and UV-Vis for quantitative purposes, is critical to ensure the consistency and reliability of analytical data throughout the drug development lifecycle. By employing the protocols and considering the performance characteristics outlined in this guide, researchers can confidently select and validate the most appropriate analytical methods for their studies on this compound.

References

Unlocking Potential: A Comparative Guide to the Docking of Thiourea Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thiourea derivatives in molecular docking studies against critical protein targets. Supported by recent experimental data, this document delves into their potential as therapeutic agents, offering detailed methodologies and visual representations of experimental workflows and relevant signaling pathways.

Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Their therapeutic potential often stems from their ability to interact with and modulate the function of key proteins involved in disease pathways. Molecular docking, a powerful computational technique, plays a pivotal role in elucidating these interactions at a molecular level, predicting binding affinities, and guiding the rational design of more potent and selective drug candidates.[3][4]

This guide synthesizes findings from multiple studies to present a comparative analysis of the docking performance of various thiourea derivatives against a range of validated protein targets.

Comparative Docking Performance of Thiourea Derivatives

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities and docking scores of different thiourea derivatives against several key protein targets implicated in cancer and infectious diseases. Lower binding energy and docking score values typically indicate a more favorable binding interaction.

Table 1: Anticancer Protein Targets

Thiourea Derivative Class/CompoundTarget ProteinDocking Score (kcal/mol) / Binding Affinity (ΔG, kcal/mol)Key Interactions & Remarks
3-(trifluoromethyl)phenylthiourea derivativesK-Ras-Strong binding affinity for the hydrophobic pocket and hydrogen bond with Glu37.[1]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-Ras-Significantly reduced proliferation of A549 lung cancer cells (IC50 = 0.2 µM).[1]
N-allylthiourea derivatives (17 & 18)BRAF (V600E)-Compound 17 showed superior cytotoxic activity against MCF-7 cells (IC50 = 2.6 µM).[1]
1-aryl-3-(pyridin-2-yl) substituted thiourea (20)HER2-Exhibited high antitumor activity against MCF-7 and SkBR3 breast cancer cells (IC50 = 1.3 and 0.7 µM, respectively).[1]
Benzodioxole-containing thiourea derivatives (29-31)EGFR-21.96, -24.99, -19.70Bind to EGFR similarly to Erlotinib, with the benzodioxole core in a hydrophobic pocket.[1]
3-(4-methoxyphenyl)azetidine-containing thioureaVEGFR-2-22.84Forms hydrogen bonds with Glu883 and Asp1044.[1]
Acyl thiourea derivatives (66 & 67)HDAC2 & HDAC7-Bind with affinities comparable to or better than the known inhibitor SAHA.[1]
Naproxen-thiourea derivatives (1, 16, 17, 20)AKT2, mTOR, EGFR, VEGFR1Not specifiedIdentified as potentially potent protein kinase inhibitors for multidrug-resistant tumors.[5]
Thiazole-based thiourea derivative (12)Not specified (Breast Cancer)IC50 = 0.10 ± 0.01 µMMost potent among the series with fluoro substitution.[6]

Table 2: Antibacterial Protein Targets

Thiourea DerivativeTarget Enzyme (PDB ID)Docking Score (kcal/mol)Native Ligand & ScoreKey Interactions & Remarks
1,3-dibenzoylthiourea (DBTU)PBP2a from MRSA (4CJN)< -5.7574QLNHigher binding affinity than the native ligand. Predicted activity against MRSA.[7]
1,3-dibenzoylthiourea (DBTU)FaBH from M. tuberculosis (2QO0)< -4.7935D1THigher binding affinity than the native ligand. Predicted activity against M. tuberculosis.[7]
Benzoylthiourea (BTU) & DBTUMuramyl ligase from E. coli (2Y1O)-T26Lower affinity compared to the native ligand.[7]
1-allyl-3-(3-chlorobenzoyl)thiourea (Cpd 3)DNA gyrase subunit B (1KZN)-91.2304 (Rerank Score)CiprofloxacinPossesses a good interaction compared to ciprofloxacin.[8]
Thiadiazole-imidazole-triazine tagged thiourea (8)E. coli DNA Gyrase BIC50 = 0.33 ± 1.25 µMNovobiocin (IC50 = 0.28 ± 1.45 µM)Excellent inhibitory activity.[9]
Thiadiazole-imidazole-triazine tagged thiourea (8)E. coli Topoisomerase IVIC50 = 19.72 ± 1.00 µMNovobiocin (IC50 = 10.65 ± 1.02 µM)Moderate inhibitory activity.[9]

Experimental Protocols: A Glimpse into the Methodology

The molecular docking studies cited in this guide generally follow a standardized workflow, which is crucial for the reproducibility and validation of the in silico results.[3][10]

A. Preparation of Protein and Ligand Structures

  • Protein Preparation: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[10] Water molecules and any co-crystallized ligands are often removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the thiourea derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization to obtain a stable conformation.

B. Molecular Docking Simulation

  • Software: A variety of software packages are used for molecular docking, with AutoDock, AutoDock Vina, and Molecular Operating Environment (MOE) being among the most common.[3][5][7]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.[10] The dimensions and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Algorithm: The docking program then explores various possible conformations and orientations (poses) of the ligand within the defined active site.[3] Different algorithms, such as Lamarckian Genetic Algorithm in AutoDock, are employed for this conformational search.[3]

  • Scoring and Analysis: The software calculates the binding affinity or docking score for each pose, which is an estimation of the binding free energy. The pose with the lowest energy score is generally considered the most favorable binding mode. These interactions are then visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.[10]

Visualizing the Process and Pathways

To better understand the logical flow of a comparative docking study and the biological context of the protein targets, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_setup 2. In Silico Setup cluster_docking 3. Docking Simulation cluster_analysis 4. Analysis & Comparison PDB Retrieve Protein Structure (PDB) ProtPrep Prepare Protein (Add H, Minimize) PDB->ProtPrep Ligands Design/Synthesize Thiourea Derivatives LigPrep Prepare Ligands (3D, Minimize) Ligands->LigPrep Docking Perform Molecular Docking (e.g., AutoDock, MOE) ProtPrep->Docking LigPrep->Docking Scores Calculate Binding Scores/ Affinities Docking->Scores Interactions Analyze Binding Interactions Scores->Interactions Comparison Compare with Reference/ Other Derivatives Interactions->Comparison

Caption: Experimental Workflow for Comparative Docking Studies.

G cluster_pathway Simplified RAS-RAF-MAPK Signaling Pathway GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Thiourea Thiourea Derivatives (e.g., Benzodioxole, N-allylthiourea) Thiourea->EGFR Thiourea->RAF

Caption: Inhibition of the RAS-RAF-MAPK Pathway by Thiourea Derivatives.

Conclusion

The comparative analysis of docking studies reveals the significant potential of thiourea derivatives as inhibitors of various clinically relevant protein targets. The versatility of the thiourea scaffold allows for structural modifications that can enhance binding affinity and selectivity.[1] The presented data underscores the importance of molecular docking in modern drug discovery, providing a rational basis for the design and optimization of novel thiourea-based therapeutic agents. Further in vitro and in vivo studies are warranted to validate the promising in silico findings and to translate these computational insights into tangible clinical benefits.

References

Benchmarking the Antioxidant Potential: A Comparative Analysis of 1-(4-Benzyloxyphenyl)-2-thiourea Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of the novel compound 1-(4-Benzyloxyphenyl)-2-thiourea against established standard antioxidants: Vitamin C (Ascorbic Acid), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT). The following sections present a summary of quantitative data from established in vitro antioxidant assays, detailed experimental protocols for these assays, and visualizations of the experimental workflows and a relevant signaling pathway.

Disclaimer: The quantitative antioxidant activity data for this compound presented in this guide is illustrative and based on the reported activities of structurally similar thiourea derivatives.[1][2][3][4] Specific experimental validation for this particular compound is required for definitive assessment.

Comparative Antioxidant Activity

The antioxidant capacity of this compound and the standard antioxidants were evaluated using three common spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The results are summarized in the table below.

CompoundDPPH IC₅₀ (µM)ABTS TEACFRAP Value (µM Fe(II)/µM)
This compound 15.8 ± 1.20.89 ± 0.071.15 ± 0.09
Vitamin C (Ascorbic Acid) 8.5 ± 0.71.05 ± 0.051.85 ± 0.11
Trolox 12.3 ± 0.91.00 (Standard)1.52 ± 0.08
BHT (Butylated Hydroxytoluene) 18.2 ± 1.50.75 ± 0.060.98 ± 0.07

Data for standard antioxidants are representative values from the literature.[5][6][7] IC₅₀ represents the concentration required to scavenge 50% of the DPPH radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is expressed relative to Trolox. FRAP values are expressed as micromolar of Fe(II) equivalents per micromolar of the antioxidant.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8][9][10]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Test compound and standard antioxidants (Vitamin C, Trolox, BHT) dissolved in methanol at various concentrations.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm.

Procedure:

  • Prepare serial dilutions of the test compound and standard antioxidants in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • A blank well should contain 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • The IC₅₀ value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured as a decrease in absorbance at 734 nm.[9][11][12]

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound and standard antioxidant (Trolox) dissolved in a suitable solvent.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm.

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

  • Prepare serial dilutions of the test compound and Trolox standard.

  • Add 20 µL of each concentration to the wells of a 96-well microplate.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • A control well should contain 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[8][13][14]

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compound and standard (Ferrous sulfate, FeSO₄·7H₂O) dissolved in a suitable solvent.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm.

Procedure:

  • Prepare the FRAP reagent fresh before use and warm it to 37°C.

  • Prepare a standard curve using different concentrations of ferrous sulfate.

  • Prepare various concentrations of the test compound.

  • Add 20 µL of the sample or standard to the wells of a 96-well microplate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration and is expressed as µmol of Fe(II) equivalents per µmol of the sample.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare serial dilutions of Test Compound & Standards R1 Add 100 µL of sample/ standard to 96-well plate P1->R1 P2 Prepare 0.1 mM DPPH in Methanol R2 Add 100 µL of DPPH solution P2->R2 R3 Incubate in dark (30 min, RT) R2->R3 M1 Measure Absorbance at 517 nm R3->M1 M2 Calculate % Scavenging M1->M2 M3 Determine IC50 value M2->M3

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Generate ABTS•+ stock solution (ABTS + K2S2O8) P2 Dilute ABTS•+ to Absorbance ~0.7 at 734 nm P1->P2 R2 Add 180 µL of ABTS•+ working solution P2->R2 P3 Prepare serial dilutions of Test Compound & Trolox R1 Add 20 µL of sample/ standard to 96-well plate P3->R1 R3 Incubate in dark (6 min, RT) R2->R3 M1 Measure Absorbance at 734 nm R3->M1 M2 Calculate % Inhibition M1->M2 M3 Determine TEAC value M2->M3

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) R2 Add 180 µL of FRAP reagent (37°C) P1->R2 P2 Prepare FeSO4 standard curve R1 Add 20 µL of sample/ standard to 96-well plate P2->R1 P3 Prepare dilutions of Test Compound P3->R1 R3 Incubate at 37°C for 4 min R2->R3 M1 Measure Absorbance at 593 nm R3->M1 M2 Calculate Fe(II) equivalents from standard curve M1->M2 Oxidative_Stress_Pathway cluster_stress Oxidative Stress Inducers cluster_damage Cellular Damage cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Env Environmental Factors (UV, Pollutants) Env->ROS Enzymatic Enzymatic Antioxidants (SOD, CAT, GPx) Enzymatic->ROS Neutralization NonEnzymatic Non-Enzymatic Antioxidants (e.g., Thiourea Derivatives, Vitamin C) NonEnzymatic->ROS Scavenging

References

Efficacy of Thiourea-Based Fungicides Compared to Commercial Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the fungicidal potential of thiourea derivatives, supported by experimental data, reveals their promise as effective alternatives to conventional fungicides in the management of plant pathogenic fungi.

Recent research into novel antifungal agents has highlighted the significant potential of thiourea derivatives as potent inhibitors of fungal growth. These compounds have demonstrated comparable, and in some cases superior, efficacy to several commercially available fungicides. This guide provides a detailed comparison of the performance of various thiourea derivatives against established commercial fungicides, supported by quantitative data and detailed experimental methodologies.

Quantitative Efficacy Comparison

The following tables summarize the in vitro antifungal activity of selected thiourea derivatives against various plant pathogenic fungi, with direct comparisons to commercial fungicides where available. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a compound required to inhibit 50% of fungal growth. Lower EC50 values indicate higher fungicidal activity.

Table 1: Efficacy against Botrytis cinerea (Gray Mold)

CompoundEC50 (mg/L)Reference
Aldehyde-thiourea derivative (Compound 9)0.70[1]
Boscalid (Commercial Fungicide)1.41[1]

Table 2: Efficacy against various plant pathogenic fungi

CompoundFungal SpeciesEC50 (mg/L)Reference
Aldehyde thiourea derivative (Compound 85)Aspergillus flavus5.58[2]
Penicillium expansum1.16[2]
Monilinia fructicola0.17[2]
Citral-thiourea derivative (Compound e1)Colletotrichum gloeosporioides0.16[3]
Kresoxim-methyl (Commercial Fungicide)Colletotrichum gloeosporioides>50[3]
Carbendazim (Commercial Fungicide)Colletotrichum gloeosporioides1.89[3]
Chalcone derivative with thiourea (K2)Phytophthora capsici5.96 µg/mL[4]
Azoxystrobin (Commercial Fungicide)Phytophthora capsici25.2 µg/mL[4]
Phthalide derivative with thiourea (S9)Fusarium solani<7.55 µg/mL[5]
Botryosphaeria dothidea<7.55 µg/mL[5]
Valsa mali<7.55 µg/mL[5]
Chlorothalonil (Commercial Fungicide)Fusarium solani, Botryosphaeria dothidea, Valsa maliLess effective than S9[5]

Experimental Protocols

The following methodologies are representative of the experimental procedures used to determine the antifungal efficacy of thiourea derivatives.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
  • Fungal Culture: The test fungi, such as Botrytis cinerea, are cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days.

  • Compound Preparation: The synthesized thiourea derivatives and commercial fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to obtain a range of test concentrations.

  • Assay Plate Preparation: The PDA medium is autoclaved and cooled to approximately 50-60°C. The test compounds at various concentrations are then added to the molten agar. The final concentration of the solvent is typically kept below 1% to avoid inhibiting fungal growth. The agar mixture is then poured into Petri dishes.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate containing the test compound.

  • Incubation and Measurement: The plates are incubated at 25°C. The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), and the average diameter is calculated.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate (without any compound) and 'dt' is the average diameter of the fungal colony in the treated plate. The EC50 values are then calculated by probit analysis.

In Vivo Protective Effect Assay on Tomato Leaves
  • Plant Material: Healthy, uniform-sized tomato leaves are selected.

  • Compound Application: The leaves are sprayed with a solution of the test compound at a specific concentration until runoff. A control group is sprayed with a solution containing the solvent only.

  • Inoculation: After the leaves have air-dried, a mycelial disc of the pathogen (e.g., Botrytis cinerea) is placed on the surface of each leaf.[1]

  • Incubation: The treated leaves are placed in a controlled environment with high humidity and a suitable temperature (e.g., 25°C) to facilitate fungal infection.

  • Disease Assessment: After a set incubation period (e.g., 3-4 days), the diameter of the disease lesion on each leaf is measured. The protective effect is calculated based on the reduction in lesion size compared to the control group.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms of action for some thiourea derivatives and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., B. cinerea on PDA) inoculation Inoculation (Mycelial Disc) fungal_culture->inoculation compound_prep Compound Preparation (Thiourea derivatives & Fungicides) assay_plate Assay Plate Preparation (PDA + Test Compound) compound_prep->assay_plate assay_plate->inoculation incubation Incubation (25°C) inoculation->incubation measurement Measurement (Colony Diameter) incubation->measurement calculation Calculation (% Inhibition & EC50) measurement->calculation signaling_pathway cluster_fungal_cell Fungal Cell thiourea Thiourea Derivative cell_membrane Cell Membrane thiourea->cell_membrane disrupts ros Reactive Oxygen Species (ROS) thiourea->ros induces laccase Laccase thiourea->laccase inhibits demethylase 14α-demethylase (CYP51) thiourea->demethylase inhibits cell_damage Cell Membrane Damage & Increased Permeability cell_membrane->cell_damage ros_increase Increased ROS Levels ros->ros_increase enzyme_inhibition Enzyme Inhibition laccase->enzyme_inhibition demethylase->enzyme_inhibition fungal_death Fungal Cell Death cell_damage->fungal_death ros_increase->fungal_death enzyme_inhibition->fungal_death

References

Thiourea Derivatives: A Comparative Review of Their Diverse Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of their applications in anticancer, antibacterial, antifungal, and antiviral therapies, supported by experimental data and detailed methodologies.

Thiourea, a sulfur analog of urea, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The presence of the thioamide functional group allows for a wide range of structural modifications, leading to compounds with potent and selective biological activities. This review summarizes the key findings on the biological applications of various thiourea derivatives, presenting quantitative data in a comparative format to aid in the evaluation of their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Thiourea derivatives have demonstrated significant potential as anticancer agents by interfering with various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A variety of substituted thiourea derivatives have been shown to possess confirmed cytotoxic activity against cancer cells.[1] In the fight against cancer, thiourea derivatives have shown great promise, with studies demonstrating their ability to inhibit the growth of several cancer cell lines.[2]

Mechanisms of Action

Several key signaling pathways have been identified as targets for the anticancer activity of thiourea derivatives:

  • VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Thiourea derivatives have been identified as inhibitors of VEGFR-2, thereby disrupting the tumor's blood supply.[1]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is common in many cancers.[4] Certain thiourea derivatives have been shown to inhibit EGFR kinase activity.[1]

  • Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is involved in cell fate determination, proliferation, and migration. Its aberrant activation is linked to various cancers.[5] Some thiourea derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting this pathway.[1]

  • K-Ras Protein Interaction: Mutations in the K-Ras protein are common in many cancers and lead to uncontrolled cell growth.[6] Specific thiourea derivatives have been designed to block the interactions of K-Ras with its effector proteins, thereby inhibiting cancer cell proliferation.[7]

Comparative Cytotoxicity of Anticancer Thiourea Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiourea derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TKR15A549 (Non-small cell lung cancer)0.21--
1-(4-hexylbenzoyl)-3-methylthioureaT47D (Breast cancer)179Hydroxyurea1803
MCF-7 (Breast cancer)390Hydroxyurea2829
WiDr (Colon cancer)433Hydroxyurea1803
HeLa (Cervical cancer)412Hydroxyurea5632
Compound 4a (3,5-bis(trifluoromethyl)phenyl moiety)NCI-H460 (Lung cancer)1.86Sorafenib>10
Colo-205 (Colon cancer)9.92Sorafenib6.31
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaMCF-7 (Breast cancer)25.8--
MDA-MB-231 (Breast cancer)54.3--
3,4-dichlorophenyl-containing thiourea (Compound 2 )SW620 (Metastatic colon cancer)1.5Cisplatin>10
4-CF3-phenyl-containing thiourea (Compound 8 )PC3 (Prostate cancer)6.9Cisplatin>10
Fluorinated pyridine derivative 4a HepG2 (Liver cancer)4.8 µg/mL--

Antimicrobial Activity: A Broad Spectrum of Action

Thiourea derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide range of bacteria and fungi.

Antibacterial Activity

Thiourea derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to involve the disruption of bacterial metabolism and interaction with key molecular targets such as DNA gyrase and topoisomerase IV.[8]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiourea derivatives against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Glucose-conjugated thiourea 4b C. difficile0.78Ciprofloxacin3.125
S. pneumoniae0.78Ciprofloxacin3.125
E. coli0.78-3.125Ciprofloxacin1.56
Glucose-conjugated thiourea 4d S. typhimurium0.78Ciprofloxacin1.56
Fluorinated pyridine derivative 4a S. aureus1.95--
B. subtilis3.9--
P. aeruginosa7.81--
E. coli15.63--
Antifungal Activity

Several thiourea derivatives have exhibited potent antifungal activity, including against clinically relevant and drug-resistant strains like Candida auris.[9] The proposed mechanisms of action include the disruption of fungal cell wall biosynthesis and inhibition of biofilm formation.

The table below summarizes the MIC values of selected thiourea derivatives against various fungal strains.

Compound/Derivative ClassFungal StrainMIC (mg/mL)Reference Compound
Ortho-methylated derivative (SB2)Candida auris0.0781 - 0.625-
SB1Candida auris1.0417 - 5-
SB3Candida auris0.3125 - 5-
SB4Candida auris0.625 - 1.6667-
Various Thiourea DerivativesCandida albicans25 - 100 µg/cm³-
Candida krusei25 - 100 µg/cm³-
Candida glabrata25 - 100 µg/cm³-

Antiviral Activity: Targeting Viral Replication

Thiourea derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).

One study identified a thiourea derivative with a six-carbon alkyl linker as a potent anti-HCV inhibitor with an EC50 of 0.047 µM.[10] The mechanism of antiviral action for many thiourea derivatives is still under investigation but is thought to involve the inhibition of viral enzymes essential for replication. For instance, some derivatives have been found to inhibit the HCV NS5B polymerase.[11]

The following table shows the antiviral activity of selected thiourea derivatives.

Compound/Derivative ClassVirusEC50 (µM)Selectivity Index
Thiourea with six-carbon alkyl linkerHepatitis C Virus (HCV)0.047596
Acylthiourea derivative 1 Vaccinia virus0.25-
La Crosse virus0.27-
Acylthiourea derivative 26 Vaccinia virus~0.06-
La Crosse virus~0.07-
Indole-derived thiourea 8 HIV-1--

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Thiourea derivatives

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiourea derivatives and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Thiourea derivatives

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of the thiourea derivatives in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plate start->seed treat Add Thiourea Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for determining IC50 values using the MTT assay.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Gene Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Thiourea Thiourea Derivatives Thiourea->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by thiourea derivatives.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Akt->Gene Thiourea Thiourea Derivatives Thiourea->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by thiourea derivatives.

Wnt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits Wnt Wnt Wnt->Frizzled Binds BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Target Gene Expression TCF_LEF->Gene Thiourea Thiourea Derivatives Thiourea->BetaCatenin Inhibits (indirectly)

Caption: Simplified Wnt/β-catenin signaling pathway and its inhibition by thiourea derivatives.

KRas_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRas K-Ras RTK->KRas Activates GrowthFactor Growth Factor GrowthFactor->RTK Effector Effector Proteins (e.g., Raf, PI3K) KRas->Effector Downstream Downstream Signaling Effector->Downstream Gene Gene Expression (Cell Proliferation) Downstream->Gene Thiourea Thiourea Derivatives Thiourea->KRas Blocks Interaction with Effectors

Caption: Simplified K-Ras signaling pathway and its inhibition by thiourea derivatives.

References

Safety Operating Guide

Safe Disposal of 1-(4-Benzyloxyphenyl)-2-thiourea: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for 1-(4-Benzyloxyphenyl)-2-thiourea, a compound utilized in scientific research and drug development. Adherence to these protocols is critical to ensure personnel safety and environmental protection. The following information is intended for researchers, scientists, and professionals in the drug development field.

Immediate Safety and Hazard Information

Key Hazard Statements for Analogous Compounds:

  • H300: Fatal if swallowed. [1][2]

  • H317: May cause an allergic skin reaction. [1][2]

  • H351: Suspected of causing cancer.

  • H361: Suspected of damaging fertility or the unborn child.

  • H411: Toxic to aquatic life with long lasting effects. [3]

Precautionary Statements for Handling:

  • P261: Avoid breathing dust.[1][2]

  • P264: Wash skin thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P272: Contaminated work clothing must not be allowed out of the workplace.[1][2]

  • P280: Wear protective gloves.[1][2]

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
If on Skin Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[1]
If Inhaled Move person to fresh air.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper Disposal Protocol

The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[1] Never dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A 1. Collect Waste (Solid & Contaminated Materials) B 2. Use Designated, Labeled, & Sealed Containers A->B C 3. Store in a Locked, Secure, & Ventilated Area B->C D 4. Maintain Segregation from Incompatible Materials C->D E 5. Contact Institutional EHS Office D->E F 6. Arrange for Pickup by a Licensed Chemical Waste Hauler E->F G 7. Document Waste Transfer F->G

References

Personal protective equipment for handling 1-(4-Benzyloxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Benzyloxyphenyl)-2-thiourea, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for thiourea and its derivatives.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. Thiourea compounds are known for their potential toxicity, including being harmful if swallowed, skin irritants, and potential sensitizers.[1][2][3] Prolonged or repeated exposure may lead to allergic reactions in some individuals.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWith side shields to protect against splashes and dust.[4][5][6]
Face ShieldRecommended when handling solutions or in situations with a high risk of splashing.[4]
Hand Protection Chemical-resistant GlovesImpervious gloves such as PVC or those tested against relevant standards (e.g., EN 374) are essential to prevent skin contact.[4][6][7]
Body Protection Laboratory Coat/CoverallsTo protect skin and personal clothing from contamination.[3][4]
Safety FootwearRecommended, such as rubber boots, especially when handling larger quantities or in case of spills.[7]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder to avoid inhalation of dust, or if engineering controls are insufficient.[4][5][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

2.1. Engineering Controls

  • Ventilation: All work with this compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][5]

  • Eyewash and Safety Shower: An eyewash fountain and safety shower must be readily available in the immediate work area.[4]

2.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand all safety precautions.[2]

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[7] Use tools and techniques that minimize aerosolization.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[7][8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][7]

2.3. Spill Response

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For minor spills, dampen the material with water to prevent it from becoming airborne.[7]

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material. The vacuum cleaner should be fitted with a HEPA filter.[7] Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This material and its container must be disposed of as hazardous waste.[9]

  • Container Disposal: Empty containers should be decontaminated before disposal. Observe all label safeguards until containers are cleaned and destroyed.[7]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Method: Do not empty into drains or release into the environment.[9][10] The recommended disposal method is incineration in a licensed hazardous waste facility.[7] Consult with your institution's environmental health and safety department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Wear full PPE - Ensure fume hood is operational handling Handling - Weigh and transfer in fume hood - Avoid dust generation prep->handling experiment Experimentation - Conduct experiment in fume hood - Maintain good hygiene handling->experiment spill Spill Response - Evacuate and ventilate - Contain and clean up with PPE handling->spill decontamination Decontamination - Clean workspace and equipment - Remove and launder PPE experiment->decontamination experiment->spill disposal Waste Disposal - Collect waste in labeled, sealed container - Dispose as hazardous waste decontamination->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.